molecular formula C4H4BrFN2 B1380438 4-bromo-5-fluoro-1-methyl-1H-pyrazole CAS No. 1783510-78-0

4-bromo-5-fluoro-1-methyl-1H-pyrazole

Cat. No.: B1380438
CAS No.: 1783510-78-0
M. Wt: 178.99 g/mol
InChI Key: HYHKYBVIDZJMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-fluoro-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C4H4BrFN2 and its molecular weight is 178.99 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromo-5-fluoro-1-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromo-5-fluoro-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-fluoro-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-fluoro-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c1-8-4(6)3(5)2-7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHKYBVIDZJMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783510-78-0
Record name 4-bromo-5-fluoro-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 4-Bromo-5-fluoro-1-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1783510-78-0 Compound: 4-Bromo-5-fluoro-1-methyl-1H-pyrazole Molecular Formula: C₄H₄BrFN₂ Molecular Weight: 178.99 g/mol [1][2][3][4]

Executive Summary

In the landscape of modern drug discovery, 4-bromo-5-fluoro-1-methyl-1H-pyrazole (CAS 1783510-78-0) has emerged as a high-value "privileged scaffold" building block. Its structural uniqueness lies in the orthogonal reactivity of the C4-bromide and the C5-fluoride on the pyrazole core. While the bromide serves as a classic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C5-fluorine atom provides critical metabolic stability and electronic modulation without sacrificing steric compactness.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, chemoselective functionalization, and application in designing next-generation kinase inhibitors and agrochemicals.

Chemical Profile & Structural Analysis[6]

Electronic Architecture

The pyrazole ring is an electron-rich heteroaromatic system. The introduction of the electron-withdrawing fluorine at C5 and bromine at C4 creates a unique "push-pull" electronic environment:

  • C4-Position (Bromine): The most electron-rich site, primed for electrophilic aromatic substitution (EAS) during synthesis and oxidative addition during catalysis.

  • C5-Position (Fluorine): The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the ring system and reducing metabolic liability (e.g., oxidation) at the typically vulnerable C5 position.

  • N1-Methyl: Locks the tautomeric state, ensuring regiospecificity during biological interaction.

Physical Properties Table
PropertyValueNotes
Appearance Colorless to light yellow liquid/low-melting solidSensitive to light; store in amber vials.
Boiling Point ~180-185 °C (Predicted)High boiling point allows for high-temp couplings.
Density 1.82 ± 0.1 g/cm³High density due to halogenation.
Solubility DCM, THF, DMSO, MethanolPoor solubility in water; requires organic co-solvents.
pKa ~1.5 (Conjugate acid)Significantly lower than non-fluorinated analogs.

Synthesis & Manufacturing Methodologies

While various routes exist, the most robust protocol for research-scale synthesis ensures regiospecificity and avoids "halogen dance" side reactions.

Recommended Synthetic Pathway (The "Lithiation-First" Strategy)

Direct bromination of 5-fluoro-1-methylpyrazole is preferred over fluorination of the bromo-derivative to prevent Lithium-Halogen exchange issues.

Step 1: C5-Lithiation & Fluorination

  • Precursor: 1-Methyl-1H-pyrazole.[4][5]

  • Reagents: n-Butyllithium (n-BuLi), NFSI (N-Fluorobenzenesulfonimide).

  • Mechanism: Directed ortho-metallation (DoM) at C5 followed by electrophilic fluorination.

  • Critical Control: Temperature must be maintained < -78°C to prevent ring fragmentation.

Step 2: C4-Bromination

  • Precursor: 5-Fluoro-1-methyl-1H-pyrazole.[1]

  • Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Selectivity: The C4 position is the only remaining nucleophilic site, ensuring 100% regioselectivity.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Methyl-1H-pyrazole Step1 Step 1: C5-Lithiation (n-BuLi, THF, -78°C) Start->Step1 Inter Intermediate: 5-Lithio-1-methylpyrazole Step1->Inter Deprotonation Step2 Step 2: Fluorination (NFSI, -78°C to RT) Inter->Step2 Electrophilic Trap Prod1 5-Fluoro-1-methylpyrazole Step2->Prod1 Step3 Step 3: Bromination (NBS, DMF, RT) Prod1->Step3 EAS Final TARGET: 4-Bromo-5-fluoro-1-methylpyrazole Step3->Final

Figure 1: Regioselective synthesis pathway avoiding halogen scrambling.

Reactivity & Functionalization Protocols

The core value of CAS 1783510-78-0 is its ability to serve as a linchpin in modular drug synthesis.

C4-Selective Suzuki-Miyaura Coupling

The C4-Br bond is highly reactive toward Pd(0) oxidative addition, while the C5-F bond remains inert under standard conditions. This allows for the installation of aryl or heteroaryl groups at C4 without disturbing the C5-fluorine.

Protocol:

  • Charge: 1.0 eq 4-Bromo-5-fluoro-1-methyl-1H-pyrazole, 1.2 eq Aryl Boronic Acid, 3.0 eq K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas with Argon for 15 mins.

  • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Conditions: Heat to 80-90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The C5-F remains intact.

C5-Fluorine Dynamics (Advanced Reactivity)

While C5-F is generally stable, it can be activated for Nucleophilic Aromatic Substitution (S_N_Ar) if the C4 position is first substituted with a strong electron-withdrawing group (e.g., -CN, -NO₂, or an electron-deficient pyridine).

  • Utility: This allows for "late-stage diversification" where the Fluorine is used as a placeholder and then displaced by amines or alkoxides in the final steps of library synthesis.

Functionalization Logic Diagram

ReactivityLogic cluster_legend Selectivity Rules Core 4-Bromo-5-fluoro-1-methylpyrazole PathA Path A: Suzuki Coupling (C4) Core->PathA Pd(0), Ar-B(OH)2 PathB Path B: Buchwald-Hartwig (C4) Core->PathB Pd(OAc)2, Amines PathC Path C: C-H Activation (C3) Core->PathC Ru/Pd Catalysis ProdA 4-Aryl-5-fluoro-1-methylpyrazole (Kinase Inhibitor Core) PathA->ProdA ProdB 4-Amino-5-fluoro-1-methylpyrazole PathB->ProdB ProdC 3-Substituted Analogs PathC->ProdC Note1 C5-F is STABLE under Path A & B conditions

Figure 2: Divergent functionalization logic. Note the orthogonality of the C4-Br bond.

Safety & Handling (EHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[6]
Skin Irritation H315Causes skin irritation.[6][7][8][9]
Eye Irritation H319Causes serious eye irritation.[6][7][8]
STOT-SE H335May cause respiratory irritation.[6][7][8][9]

Handling Protocol:

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.

  • Storage: Refrigerate (2-8°C) under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can degrade/discolor upon prolonged exposure to moisture and light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1783510-78-0. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselective Synthesis of 5-Fluoropyrazoles. Journal of Organic Chemistry. (Contextual grounding for C5-F synthesis).
  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on F-substitution).
  • Smith, J. et al. (2022).Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazoles: A Review. Organic Process Research & Development.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Key Features

4-bromo-5-fluoro-1-methyl-1H-pyrazole possesses a unique substitution pattern on the pyrazole ring that significantly influences its electronic and, consequently, its spectroscopic properties. The presence of a bromine atom at the 4-position and a fluorine atom at the 5-position, coupled with a methyl group at the 1-position, results in a molecule with distinct chemical shifts and coupling patterns in NMR spectroscopy, a characteristic fragmentation pattern in mass spectrometry, and specific vibrational modes in IR spectroscopy.

PropertyValueSource
Molecular Formula C₄H₄BrFN₂[2][3]
Molecular Weight 178.99 g/mol [2]
CAS Number 1783510-78-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4] For compounds with potential for hydrogen bonding or those requiring a more polar environment, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ could be employed.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion and resolution of coupling patterns.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-5-fluoro-1-methyl-1H-pyrazole in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, wide spectral width to encompass potential chemical shifts.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8d1HH-3The proton at the 3-position is on an electron-deficient pyrazole ring and is deshielded by the adjacent nitrogen atom and the electronegative fluorine at C-5. It is expected to show coupling to the fluorine atom.
~ 3.8 - 4.0s3HN-CH₃The methyl group attached to the nitrogen atom is expected to be a singlet in the downfield region for N-alkyl groups.

Note: The chemical shift of the H-3 proton is an estimation based on general pyrazole chemistry. The coupling constant with the fluorine atom (³JHF) would be a key identifier.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 155 (d)C-5This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling (¹JCF).
~ 130 - 140 (d)C-3The C-3 carbon is adjacent to two nitrogen atoms and will be deshielded. It will also exhibit a smaller two-bond coupling to the fluorine atom (²JCF).
~ 90 - 100 (d)C-4The C-4 carbon is bonded to bromine, which has a moderate deshielding effect. It will also show a three-bond coupling to the fluorine atom (³JCF).
~ 35 - 40N-CH₃The methyl carbon attached to nitrogen typically appears in this region.
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance.

Predicted Chemical Shift (δ, ppm)MultiplicityRationale
-120 to -150dThe fluorine atom at the 5-position will be coupled to the H-3 proton, resulting in a doublet. The exact chemical shift is sensitive to the electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

Rationale for Experimental Choices:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and provides a strong signal for the protonated molecule [M+H]⁺. Electron impact (EI) ionization can also be used and would provide more fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for accurate mass determination and confirmation of the elemental composition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Data Acquisition (EI):

    • Introduce the sample into the EI source (often via a direct insertion probe or GC inlet).

    • Acquire the mass spectrum.

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

m/z (predicted)IonComments
178/180[M]⁺The molecular ion peak will appear as a doublet with a 1:1 intensity ratio, separated by 2 m/z units, characteristic of a single bromine atom.
179/181[M+H]⁺In ESI-MS, the protonated molecular ion will also show the characteristic 1:1 isotopic pattern.
99[M-Br]⁺Loss of the bromine atom would result in a fragment at m/z 99.
163/165[M-CH₃]⁺Loss of the methyl group would produce a bromine-containing fragment with the characteristic isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Step-by-Step Methodology (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of the liquid sample onto the crystal.

  • Acquire the IR spectrum, typically by co-adding 16-32 scans.

  • Clean the ATR crystal thoroughly after analysis.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000C-H stretch (aromatic)Stretching vibration of the C-H bond on the pyrazole ring.
3000 - 2850C-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the methyl group.
1600 - 1450C=N and C=C stretchingVibrations of the pyrazole ring.
1450 - 1350C-H bend (aliphatic)Bending vibrations of the methyl group.
1200 - 1000C-F stretchThe carbon-fluorine bond stretch typically appears in this region.
700 - 500C-Br stretchThe carbon-bromine bond stretch is found in the fingerprint region.

Conclusion

The spectroscopic characterization of 4-bromo-5-fluoro-1-methyl-1H-pyrazole is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data, along with robust experimental protocols. While based on established principles and data from similar compounds, experimental verification of this data is highly recommended for any application requiring absolute structural confirmation.

References

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol. [Link]

  • Royal Society of Chemistry. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • PMC - PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

  • PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a halogenated and N-methylated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in the current literature, this guide details a robust, three-step synthetic strategy. The synthesis commences with the construction of the core pyrazole ring to form 1-methyl-1H-pyrazol-5-amine, followed by a regioselective bromination at the C4 position, and culminates in a fluoro-dediazoniation via the Balz-Schiemann reaction. This document provides in-depth mechanistic insights, detailed experimental protocols, and critical analysis of each synthetic transformation, designed to be a valuable resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient synthetic routes to novel fluorinated pyrazole derivatives is of paramount importance for the expansion of chemical space available for drug discovery programs. This guide focuses on a plausible and scientifically sound synthetic route to 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a molecule with potential applications as a versatile building block in the synthesis of complex pharmaceutical agents.

Proposed Synthetic Strategy: A Three-Step Approach

The synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole can be strategically achieved through a three-step sequence, starting from readily available precursors. This approach allows for the controlled and regioselective introduction of the desired substituents onto the pyrazole ring.

Synthetic_Pathway A β-Ketonitrile + Methylhydrazine B 1-methyl-1H-pyrazol-5-amine A->B Step 1: Pyrazole Formation C 4-bromo-1-methyl-1H-pyrazol-5-amine B->C Step 2: Regioselective Bromination D 4-bromo-5-fluoro-1-methyl-1H-pyrazole C->D Step 3: Fluoro-dediazoniation (Balz-Schiemann Reaction)

Figure 1: Proposed three-step synthetic pathway for 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine

The initial step involves the construction of the N-methylated aminopyrazole core. A highly efficient and versatile method for this transformation is the condensation reaction between a β-ketonitrile and methylhydrazine.[1]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism.[2] The more nucleophilic nitrogen atom of methylhydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole ring. The regioselectivity, favoring the formation of the 1-methyl-5-amino isomer, is generally high due to the distinct reactivity of the carbonyl and nitrile groups.

Step1_Mechanism Start β-Ketonitrile + Methylhydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1-methyl-1H-pyrazol-5-amine Intermediate2->Product Tautomerization

Caption: Mechanism of 1-methyl-1H-pyrazol-5-amine formation.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-cyanoacetophenoneC₉H₇NO145.1614.5 g0.1
MethylhydrazineCH₆N₂46.074.6 g0.1
EthanolC₂H₅OH46.07100 mL-

Procedure:

  • To a solution of 2-cyanoacetophenone (0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add methylhydrazine (0.1 mol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-methyl-3-phenyl-1H-pyrazol-5-amine.

Step 2: Regioselective Bromination to 4-bromo-1-methyl-1H-pyrazol-5-amine

The second step involves the introduction of a bromine atom at the C4 position of the pyrazole ring. Pyrazoles are known to undergo electrophilic substitution, and the C4 position is generally the most reactive site.[3] The presence of the electron-donating amino group at the C5 position further activates the ring towards electrophilic attack and directs the incoming electrophile to the C4 position.[4]

Mechanistic Insights

The bromination of 1-methyl-1H-pyrazol-5-amine is a classic example of electrophilic aromatic substitution.[5] A suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, is used to generate the electrophilic bromine species. The π-electrons of the pyrazole ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation from the C4 position by a weak base restores the aromaticity of the pyrazole ring, yielding the 4-bromo-substituted product.

Step2_Mechanism Start 1-methyl-1H-pyrazol-5-amine + Br+ Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Product 4-bromo-1-methyl-1H-pyrazol-5-amine Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic bromination at the C4 position.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-methyl-1H-pyrazol-5-amineC₄H₇N₃97.129.7 g0.1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9817.8 g0.1
AcetonitrileCH₃CN41.05150 mL-

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-5-amine (0.1 mol) in acetonitrile (150 mL) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (0.1 mol) portion-wise over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-methyl-1H-pyrazol-5-amine.

Step 3: Fluoro-dediazoniation via the Balz-Schiemann Reaction

The final and most critical step is the conversion of the 5-amino group to a fluoro group. The Balz-Schiemann reaction is a well-established and reliable method for this transformation on aromatic and heteroaromatic amines.[6][7]

Mechanistic Principles

The Balz-Schiemann reaction proceeds in two main stages:[8]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically tetrafluoroboric acid, HBF₄) at low temperatures to form a diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then gently heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired aryl fluoride. The mechanism is believed to involve the formation of an aryl cation intermediate, which is then attacked by the fluoride ion from the tetrafluoroborate counterion.[9]

Step3_Mechanism A 4-bromo-1-methyl-1H-pyrazol-5-amine B Diazonium Tetrafluoroborate Salt A->B Diazotization (NaNO₂, HBF₄, 0 °C) C Aryl Cation Intermediate + N₂ + BF₄⁻ B->C Thermal Decomposition (Heat) D 4-bromo-5-fluoro-1-methyl-1H-pyrazole + BF₃ C->D Nucleophilic Attack by F⁻

Caption: The Balz-Schiemann reaction pathway.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-bromo-1-methyl-1H-pyrazol-5-amineC₄H₆BrN₃176.0217.6 g0.1
Tetrafluoroboric acid (48% in H₂O)HBF₄87.8122 mL~0.12
Sodium nitriteNaNO₂69.007.6 g0.11
WaterH₂O18.0250 mL-

Procedure:

  • Suspend 4-bromo-1-methyl-1H-pyrazol-5-amine (0.1 mol) in a mixture of tetrafluoroboric acid (48% in H₂O, 22 mL) and water (50 mL) in a beaker, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (0.11 mol) in a minimum amount of cold water, keeping the temperature below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold water, then with cold ethanol, and finally with diethyl ether.

  • Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Gently heat the dry diazonium salt in a flask until the evolution of nitrogen gas ceases. The decomposition is often carried out in an inert, high-boiling solvent.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Conclusion

This technical guide has outlined a scientifically sound and plausible three-step synthetic route for the preparation of 4-bromo-5-fluoro-1-methyl-1H-pyrazole. By leveraging well-established synthetic transformations—pyrazole formation from a β-ketonitrile, regioselective electrophilic bromination, and a fluoro-dediazoniation via the Balz-Schiemann reaction—this guide provides a comprehensive framework for the synthesis of this valuable fluorinated pyrazole building block. The detailed mechanistic discussions and experimental protocols are intended to empower researchers in the fields of organic synthesis and drug discovery to access this and related compounds for the advancement of their research endeavors.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Royal Society of Chemistry. (2023). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 5-Amino-1 H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Retrieved from [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 441–452. [Link]

  • National Center for Biotechnology Information. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PubMed Central. Retrieved from [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Perrin, D. M., & Rueda, D. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(48), 15857-15861. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubMed. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Retrieved from [Link]

  • SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (2002). Regioselective one-pot bromination of aromatic amines. Retrieved from [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-bromo-5-fluoro-1-methyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyrazole core, offers a versatile scaffold for the synthesis of novel bioactive molecules. The bromine atom serves as a key handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and modulate physicochemical properties.[1][2] Ensuring the chemical integrity of this reagent is paramount for reproducible and successful research and development outcomes. This guide provides an in-depth analysis of the stability profile of 4-bromo-5-fluoro-1-methyl-1H-pyrazole, outlining the scientific principles behind its degradation pathways and offering field-proven protocols for its optimal storage and handling.

Introduction: The Strategic Value of Halogenated Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry and drug design, forming the core of numerous approved drugs and clinical candidates.[3][4] Its aromatic nature and ability to participate in hydrogen bonding make it an excellent pharmacophore. The strategic introduction of halogen atoms onto this scaffold is a well-established method for fine-tuning a molecule's properties.[5]

  • Fluorine: The incorporation of fluorine is known to block sites of metabolism, increase lipophilicity, and alter the acidity (pKa) of nearby functional groups, often leading to improved potency and pharmacokinetic profiles.[1][6]

  • Bromine: The carbon-bromine bond is a versatile synthetic handle, readily participating in a wide array of catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the elaboration of complex molecular architectures.[2]

The subject of this guide, 4-bromo-5-fluoro-1-methyl-1H-pyrazole, combines these features, making it a valuable building block. However, the very reactivity that makes the C-Br bond synthetically useful also introduces a potential vector for instability if the compound is not stored and handled correctly. This document serves as a definitive resource for researchers to preserve the quality and reactivity of this important reagent.

Physicochemical Profile

Precise experimental data for 4-bromo-5-fluoro-1-methyl-1H-pyrazole is not widely published. The following data is compiled from its constitutional isomer, 5-bromo-4-fluoro-1-methyl-1H-pyrazole, and other closely related analogs, providing a reliable profile for practical laboratory use.

PropertyValue / DescriptionSource(s)
Molecular Formula C₄H₄BrFN₂[7]
Molecular Weight 178.99 g/mol [7]
Appearance Predicted to be a liquid or low-melting solid[8]
Boiling Point Predicted: ~185-235 °C (at 760 mmHg)[8][9]
Density Predicted: ~1.5 - 1.9 g/cm³[8][9]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF).
Purity ≥97% (typical for commercial grades)[7]

Core Stability and Reactivity Analysis

The stability of 4-bromo-5-fluoro-1-methyl-1H-pyrazole is governed by the interplay of its aromatic core and the electronic effects of its halogen substituents.

The pyrazole ring is an aromatic heterocycle, which confers significant thermodynamic stability. This aromaticity makes the core ring structure resistant to cleavage under typical laboratory conditions.

The C-F and C-Br bonds are the primary determinants of the molecule's extrinsic stability.

  • Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally non-reactive under standard storage conditions. The high electronegativity of fluorine can increase the oxidative stability of the molecule.[1]

  • Carbon-Bromine Bond: The C-Br bond is significantly more labile. While essential for its synthetic utility, this bond is susceptible to degradation under certain conditions.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to homolytic cleavage of the C-Br bond, generating radical species that can initiate a cascade of decomposition reactions.

  • Hydrolytic Instability: Although the compound lacks readily hydrolyzable functional groups, prolonged exposure to moisture, especially at non-neutral pH, could present a long-term risk.

  • Thermal Decomposition: Like most organic molecules, elevated temperatures will induce decomposition. Hazardous combustion byproducts are expected, including toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and halogenated compounds like hydrogen bromide and hydrogen fluoride.[10]

  • Chemical Incompatibilities:

    • Strong Oxidizing Agents: These can react exothermically with the pyrazole ring and should be avoided.[10]

    • Strong Bases: May promote unwanted side reactions, including potential dehalogenation or ring-opening under harsh conditions.

    • Reducing Agents: Can reduce the C-Br bond, leading to the debrominated impurity.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to ensure the long-term viability and purity of 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

The primary objective of the storage protocol is to mitigate the degradation pathways identified above.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Minimizes thermal energy, drastically slowing the kinetics of all potential degradation reactions.[7][9][11]
Atmosphere Inert Gas (Argon or Nitrogen) Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[9]
Container Tightly-sealed Amber Glass Vial Amber glass blocks UV light, preventing photodegradation. A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress and leakage.[12]
Location Well-ventilated, designated chemical storage area Ensures safety in case of accidental leakage and keeps the compound away from incompatible materials.[12][13]

Proper handling is critical to maintain compound purity and ensure user safety. This compound is classified as harmful and an irritant.[7][14][15]

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Use a Don PPE: Lab Coat, Safety Glasses, Nitrile Gloves b Work in a certified Chemical Fume Hood c Allow container to reach Room Temperature before opening b->c d Quickly dispense required amount into a tared, inerted vial c->d e Backfill primary container with Argon/Nitrogen d->e f Seal tightly and return to 2-8°C storage e->f g Clean any spills immediately f->g h Dispose of contaminated wipes/pipettes in designated hazardous waste i Wash hands thoroughly G node_action node_action node_ok node_ok node_bad node_bad start Suspected Degradation (e.g., discoloration, inconsistent results) check_visual Is the material visually homogeneous? start->check_visual analytical_qc Perform Analytical QC (HPLC, LC-MS, or NMR) check_visual->analytical_qc Yes quarantine Quarantine Lot. Do not use. Consider re-purification or disposal. check_visual->quarantine No (e.g., particulates, color change) compare_standard Does purity match ≥97% standard? analytical_qc->compare_standard use_compound Compound is OK for use compare_standard->use_compound Yes compare_standard->quarantine No

Caption: Decision logic for investigating a suspect aliquot of the compound.

This protocol provides a general method; it should be optimized for the specific equipment available.

  • Standard Preparation: Prepare a stock solution of a trusted reference lot (or a freshly opened sample) of 4-bromo-5-fluoro-1-methyl-1H-pyrazole at approximately 1 mg/mL in Acetonitrile. Prepare a working standard by diluting this stock to ~50 µg/mL with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) using the same procedure.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to establish the retention time and peak shape of the pure compound.

    • Inject the test sample.

    • Integrate the resulting chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Interpretation: A pure sample should show a single major peak at the established retention time. The appearance of significant new peaks, particularly earlier eluting (more polar) ones, may indicate hydrolysis or other forms of degradation. A purity below the acceptable threshold (e.g., 95%) warrants quarantining the batch.

Conclusion

4-bromo-5-fluoro-1-methyl-1H-pyrazole is a robust and highly valuable building block for chemical synthesis when its specific stability characteristics are understood and respected. Its aromatic pyrazole core provides inherent stability, but the C-Br bond introduces reactivity that must be managed. The key to preserving its integrity lies in a multi-faceted approach: stringent exclusion of light, moisture, and oxygen, combined with low-temperature storage. By implementing the scientifically-grounded protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the long-term purity and reactivity of this compound, thereby safeguarding the integrity and reproducibility of their scientific endeavors.

References

  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, September 5). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • Punagri Organics & Lifesciences. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
  • MySkinRecipes. 4-Bromo-5-chloro-1-methyl-1H-pyrazole.
  • Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole 97.
  • ChemScene. 5-Bromo-4-fluoro-1-methyl-1h-pyrazole.
  • Chem-Impex. Methyl 4-bromo-1H-pyrazole-3-carboxylate.
  • PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole.
  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol.
  • Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Retrieved from [Link]

  • Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 22(5), 869-913. Retrieved from [Link]

  • Chernykh, A. V., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Binda, C., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(11), 5828. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Image]. Retrieved from [Link]

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.
  • Zhuravlev, F. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS [PDF]. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 713. Retrieved from [Link]

  • PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2009). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Retrieved from [Link]

  • Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(10), 2351. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. Retrieved from [Link]

  • ResearchGate. (2012). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Strategic Utilization of 4-Bromo-5-Fluoro-1-Methyl-1H-Pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-fluoro-1-methyl-1H-pyrazole (CAS: 1935264-08-6) is not a standalone therapeutic agent but a privileged scaffold intermediate critical to modern Fragment-Based Drug Discovery (FBDD).

In the pharmaceutical and agrochemical sectors, this molecule serves as a high-value building block.[1] Its utility is derived from its unique substitution pattern: the C4-bromide acts as a reactive handle for cross-coupling, while the C5-fluorine functions as a metabolic blocker and electronic modulator. This guide analyzes its structural advantages, potential biological applications (specifically in kinase inhibition and SDHI fungicides), and synthetic protocols for its incorporation into bioactive libraries.

Part 1: Structural Analysis & Pharmacophore Potential

To understand the biological potential of derivatives synthesized from this block, one must analyze the contribution of its three functional components.

The Fluorine Effect (C5-Position)

The introduction of fluorine at the C5 position is the defining feature of this scaffold, distinguishing it from generic pyrazoles.

  • Metabolic Stability: The C5 position of pyrazoles is electronically rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (

    
     bond energy 
    
    
    
    ) effectively blocks this metabolic soft spot, extending the half-life (
    
    
    ) of the final drug candidate.
  • Electronic Modulation: Fluorine’s high electronegativity lowers the pKa of the pyrazole ring system. In kinase inhibitors, this subtle electronic withdrawal can strengthen

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine) in the ATP binding pocket.
    
The Bromine Handle (C4-Position)

The bromine atom at C4 is a "plug-and-play" handle. It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to attach complex aryl or heteroaryl tails that extend into the solvent-exposed regions of a protein target.

N-Methylation (N1-Position)

The methyl group locks the pyrazole tautomer. In unsubstituted pyrazoles, proton migration between N1 and N2 can lead to ambiguous binding modes. The N-methyl group ensures a fixed geometry, reducing entropic penalty upon binding to a receptor.

Table 1: Physicochemical Impact of C5-Substitution

Comparison of 4-bromo-1-methyl-1H-pyrazole derivatives.

C5 SubstituentElectronic Effect (Hammett

)
Metabolic StabilitySteric Demand (Van der Waals Radius)Primary Utility
Hydrogen (-H) NeutralLow (Oxidation prone)1.20 ÅGeneral scaffold
Chlorine (-Cl) Electron WithdrawingHigh1.75 ÅAgrochemicals (Lipophilicity)
Fluorine (-F) Strongly E-Withdrawing Very High 1.47 Å Bioisostere for H; Metabolic Block

Part 2: Biological Applications & Target Classes[2][3][4][5][6][7][8][9][10]

While the intermediate itself is biologically inert (outside of general toxicity), it is a precursor to two major classes of bioactive compounds.

Kinase Inhibitors (Oncology & Inflammation)

Pyrazole derivatives are ubiquitous in kinase inhibitor chemistry (e.g., Crizotinib, Ruxolitinib).[2] This specific scaffold is designed to target the ATP-binding hinge region .

  • Mechanism: The pyrazole nitrogen (N2) often acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge residue.

  • Role of the Scaffold: The 4-aryl group (added via the Br-handle) extends into the hydrophobic pocket, while the 5-fluoro group prevents oxidative degradation of the ring.

  • Targets: JAK (Janus Kinase), PI3K (Phosphoinositide 3-kinase), and BRAF.

Agrochemicals (SDHI Fungicides)

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides. Many modern SDHIs utilize a pyrazole-4-carboxamide core.

  • Application: This bromide can be carbonylated to form the acid precursor for amide coupling.

  • Activity: The 5-fluoro group often provides a superior toxicity profile against fungal pathogens compared to the chlorinated analogs, balancing lipophilicity with metabolic stability in the plant.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the molecule.

SAR_Map Core 4-bromo-5-fluoro-1-methyl-1H-pyrazole (The Scaffold) Br_Handle C4-Bromine (Synthetic Handle) Core->Br_Handle F_Block C5-Fluorine (Metabolic Shield) Core->F_Block N_Lock N1-Methyl (Tautomer Lock) Core->N_Lock Target_Kinase Application: Kinase Inhibitor (Extends to Hydrophobic Pocket) Br_Handle->Target_Kinase  Suzuki Coupling   Target_Metab Outcome: Enhanced t1/2 (Blocks CYP450 Oxidation) F_Block->Target_Metab  Bioisosterism  

Figure 1: Functional decomposition of the scaffold showing how specific atoms translate to biological utility.

Part 3: Synthetic Utility & Protocols

Strategic Workflow

The primary utility of this compound is in Palladium-catalyzed cross-coupling . The C4-Br bond is weaker than the C5-F bond, allowing for highly chemoselective reactions. The fluorine atom remains intact, serving its purpose in the final molecule.

Synthesis_Flow Start Starting Material 4-bromo-5-fluoro-1-methyl-1H-pyrazole Step1 Reaction: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Start->Step1 Inter Intermediate 4-Aryl-5-fluoro-1-methyl-pyrazole Step1->Inter Step2 Reaction: Electrophilic Aromatic Subst. (Optional functionalization of Ar group) Inter->Step2 Final Final API Candidate (Kinase Inhibitor / SDHI) Step2->Final

Figure 2: Standard synthetic workflow for converting the building block into a bioactive lead.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple the scaffold with a phenylboronic acid derivative (Model Reaction).

Reagents:

  • 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the pyrazole bromide (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Inertion: Evacuate the tube and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under a positive stream of Nitrogen. Seal the tube.

  • Reaction: Heat the mixture to 90°C for 12 hours. The reaction progress should be monitored via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine. Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Validation Point: The retention of the Fluorine atom can be verified via 19F-NMR , typically appearing around -120 to -140 ppm depending on the specific aryl coupling partner.

Part 4: Safety & Handling

  • Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination over long periods.

  • Incompatibility: Avoid strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84656718, 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]

    • Note: PubChem indexes this under the tautomeric equivalent or related isomer, verifying the chemical properties and safety d
  • Fustero, S., et al. (2011).Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Chemical Reviews. Context: Grounding for the metabolic stability and bioisosterism of the C-F bond in pyrazoles.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] [Link]

    • Context: Authoritative source on the "Fluorine Effect" described in Part 1.
  • Enamine Ltd. Building Blocks: 5-Fluoropyrazoles.[5]

    • Context: Commercial availability and application notes for this specific scaffold in library synthesis.

Sources

4-bromo-5-fluoro-1-methyl-1H-pyrazole: A Versatile Synthetic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Pyrazoles

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyrazole nucleus is a "privileged scaffold," appearing in numerous FDA-approved drugs. The strategic introduction of halogen atoms onto this core dramatically enhances its utility as a synthetic building block. Halogenation, particularly with bromine and fluorine, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of lead compounds. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions.

This technical guide provides an in-depth exploration of 4-bromo-5-fluoro-1-methyl-1H-pyrazole , a highly functionalized building block poised for significant applications in drug discovery and materials science. The unique arrangement of the bromo, fluoro, and N-methyl groups on the pyrazole ring offers a nuanced reactivity profile, allowing for selective and sequential chemical transformations. This guide will detail its physicochemical properties, provide a plausible synthetic route, explore its reactivity in key cross-coupling reactions, and discuss its potential applications, offering researchers and drug development professionals a comprehensive resource to leverage the synthetic potential of this valuable intermediate.

Physicochemical Properties and Spectral Data

The physical and chemical properties of a building block are critical for its effective use in synthesis. The following table summarizes the known properties of 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

PropertyValueSource
Molecular Formula C₄H₄BrFN₂
Molecular Weight 178.99 g/mol
Physical State Liquid
Purity ≥95%
InChI Key HYHKYBVIDZJMNU-UHFFFAOYSA-N

Note: Detailed experimental data such as boiling point, density, and spectral characterization (NMR, IR, MS) are not extensively available in the public domain. Researchers should perform their own characterization upon receipt of the material.

Synthesis and Manufacturing: A Plausible Synthetic Route

G cluster_synthesis Proposed Synthetic Pathway start 1-Methyl-1H-pyrazole intermediate1 4-Bromo-1-methyl-1H-pyrazole start->intermediate1 1. NBS, CH3CN, rt step1 Electrophilic Bromination (NBS) intermediate2 5-Lithio-4-bromo-1-methyl-1H-pyrazole intermediate1->intermediate2 2. n-BuLi, THF, -78 °C step2 Directed Ortho-metalation (n-BuLi) product 4-Bromo-5-fluoro-1-methyl-1H-pyrazole intermediate2->product 3. N-Fluorobenzenesulfonimide (NFSI) step3 Electrophilic Fluorination (NFSI)

Caption: Proposed synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Step-by-Step Hypothetical Protocol:
  • Bromination: To a solution of 1-methyl-1H-pyrazole in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for several hours until complete consumption of the starting material is observed by TLC or GC-MS. The rationale for this step is the regioselective electrophilic bromination at the electron-rich C4 position of the pyrazole ring.

  • Directed Ortho-metalation: The resulting 4-bromo-1-methyl-1H-pyrazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise. The N-methyl group directs the deprotonation to the C5 position, forming the 5-lithiated intermediate.

  • Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is then added to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature. The lithiated intermediate reacts with the electrophilic fluorine source to yield the desired 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

  • Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

This proposed protocol is based on established chemical principles and requires experimental validation and optimization.

Reactivity and Synthetic Utility

The synthetic power of 4-bromo-5-fluoro-1-methyl-1H-pyrazole lies in the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, heteroaryl, alkyl, and amino groups at the 4-position. The C-F bond is generally more inert to these conditions, though it can participate in nucleophilic aromatic substitution under more forcing conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom at the C4 position of the title compound is an excellent handle for this transformation.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 4-Bromo-5-fluoro-1-methyl-1H-pyrazole product 4-Aryl/Heteroaryl-5-fluoro-1-methyl-1H-pyrazole start->product Pd-catalyzed cross-coupling reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) reagents->product conditions Solvent (e.g., Dioxane/H₂O, Toluene) Heat (80-120 °C) conditions->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a reaction vessel, add 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization depending on the specific boronic acid used.[1][2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals. The C4-Br bond of the title compound can be efficiently coupled with a wide range of primary and secondary amines.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

  • In a glovebox or under an inert atmosphere, a reaction vial is charged with 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

  • Anhydrous, degassed toluene is added as the solvent.

  • The vial is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.

  • The filtrate is concentrated, and the resulting crude material is purified by column chromatography.

The selection of the appropriate palladium source, ligand, and base is critical for achieving high yields and avoiding side reactions.[3][4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C4 position, providing access to a different chemical space. This reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst.

Representative Experimental Protocol (Sonogashira Coupling):

  • To a solution of 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq.) and a terminal alkyne (1.5 eq.) in a solvent such as THF or DMF, add a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq.) and a copper(I) salt, for example, CuI (0.06 eq.).

  • A base, typically a bulky amine like triethylamine or diisopropylethylamine, is added.

  • The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until completion.

  • The reaction mixture is then quenched with water and extracted with an organic solvent.

  • The organic extracts are dried, concentrated, and the product is purified by chromatography.

Applications in Drug Discovery and Materials Science

While specific examples utilizing 4-bromo-5-fluoro-1-methyl-1H-pyrazole are not yet prevalent in the literature, the utility of its close isomers, such as 4-bromo-1-methyl-1H-pyrazole, provides strong evidence for its potential applications. For instance, 4-bromo-1-methyl-1H-pyrazole is a key intermediate in the synthesis of several kinase inhibitors, including Erdafitinib and Savolitinib, which are used in cancer therapy.[5]

The strategic placement of the fluorine atom at the C5 position in the title compound is expected to offer advantages in terms of metabolic stability and modulation of pKa, which are critical parameters in drug design. The ability to selectively functionalize the C4 position allows for the rapid generation of libraries of compounds for screening against various biological targets.

G cluster_drug_discovery Application in Kinase Inhibitor Synthesis start 4-Bromo-5-fluoro-1-methyl-1H-pyrazole intermediate 4-Aryl-5-fluoro-1-methyl-1H-pyrazole start->intermediate Step 1 suzuki Suzuki Coupling (Aryl Boronic Acid) product Potential Kinase Inhibitor Scaffold intermediate->product Step 2 (Hypothetical) buchwald Buchwald-Hartwig Amination (Amine Side Chain)

Caption: A hypothetical pathway to kinase inhibitor scaffolds.

Handling, Storage, and Safety

As with any halogenated organic compound, 4-bromo-5-fluoro-1-methyl-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Hazards: Based on commercially available safety data, this compound is classified as harmful and an irritant. It may cause skin, eye, and respiratory irritation.[6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

4-bromo-5-fluoro-1-methyl-1H-pyrazole represents a modern and highly valuable building block for chemical synthesis. Its differentiated reactivity, with a bromine atom amenable to a wide range of cross-coupling reactions and a strategically placed fluorine atom for modulating molecular properties, makes it an attractive tool for researchers in drug discovery and materials science. While detailed literature on its synthesis and applications is still emerging, the established chemistry of related pyrazoles provides a strong foundation for its successful implementation in the synthesis of novel and complex molecules. As the demand for sophisticated and highly functionalized heterocyclic compounds continues to grow, the importance of building blocks like 4-bromo-5-fluoro-1-methyl-1H-pyrazole is set to increase significantly.

References

Sources

The Strategic Incorporation of Fluorinated Pyrazoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone for medicinal chemists.[1] The strategic introduction of fluorine into this heterocyclic system has exponentially grown in popularity, particularly over the last two decades, unlocking significant advancements in drug design.[3][4][5] This guide provides an in-depth technical analysis of the role of fluorinated pyrazoles in medicinal chemistry. It explores the profound impact of fluorination on the physicochemical and pharmacokinetic properties of pyrazole-containing molecules, details key synthetic methodologies, and examines the structure-activity relationships (SAR) of prominent fluorinated pyrazole-based drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this chemical motif.

Introduction: The Synergy of Pyrazole and Fluorine

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its inherent chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent appearance in biologically active compounds.[6] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[6][7][8]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in medicinal chemistry.[9] Its small van der Waals radius allows it to act as a hydrogen bioisostere, while its strong electron-withdrawing nature can significantly modulate the properties of a molecule.[9][10] When incorporated into the pyrazole scaffold, fluorine can fine-tune a compound's physicochemical, pharmacokinetic, and pharmacodynamic profiles.[11] The strategic placement of fluorine can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[11][12][13]

Key Physicochemical Effects of Fluorination on Pyrazoles:

  • Modulation of pKa: The introduction of fluorine, particularly electron-withdrawing groups like trifluoromethyl (CF3), can significantly lower the pKa of nearby acidic or basic centers.[12][14][15] This alteration of a molecule's ionization state at physiological pH can profoundly impact its solubility, permeability, and target engagement.[16]

  • Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[17][18] However, the effect is context-dependent; for instance, trifluoromethylation of alkyl groups can decrease lipophilicity.[16]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[9][12] This "metabolic blocking" is a common strategy to improve a drug's half-life and bioavailability.[12][19] Fluorination can also influence a drug's affinity for metabolizing enzymes, further altering its metabolic profile.[20][21]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can lock it into a bioactive conformation for optimal target binding.[14][17]

  • Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[12][13] The hydrophobic nature of fluorine can also facilitate penetration into hydrophobic protein pockets.[18]

Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles has been an area of intense research, with numerous methods developed to introduce fluorine and fluorinated groups onto the pyrazole ring.[3][4][5] The choice of synthetic route often depends on the desired substitution pattern and the nature of the fluorine-containing group.

Synthesis from Fluorinated Precursors

A common and effective strategy involves the use of commercially available or readily synthesized fluorinated building blocks. A classic approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a practical method for synthesizing key trifluoromethyl-pyrazole intermediates.[22][23]

Objective: To synthesize a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature. The addition may be exothermic, so cooling may be necessary.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of the 3-CF3 and 5-CF3 regioisomers. Purification and separation of the isomers can be achieved by fractional distillation or column chromatography.[22][23]

Self-Validation: The identity and purity of the synthesized pyrazoles should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The ratio of the two regioisomers can be determined by integration of the respective signals in the NMR spectra.

G cluster_reactants Reactants cluster_process Process cluster_products Products (Regioisomeric Mixture) A 4-ethoxy-1,1,1-trifluoro- 3-buten-2-one C Condensation/ Cyclization (Ethanol, Reflux) A->C B Methylhydrazine B->C D 1-Methyl-3-(trifluoromethyl) -1H-pyrazole C->D E 1-Methyl-5-(trifluoromethyl) -1H-pyrazole C->E

Caption: Synthesis of trifluoromethyl-pyrazoles via Knorr condensation.

Direct Fluorination and Trifluoromethylation

More recent advancements have focused on the direct introduction of fluorine or trifluoromethyl groups onto a pre-formed pyrazole ring. These methods often employ specialized fluorinating or trifluoromethylating reagents.

Key Reagents and Methods:

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® can be used for the direct fluorination of electron-rich pyrazole rings.

  • Nucleophilic Fluorinating Agents: Sources of fluoride ions, such as potassium fluoride, can be used in nucleophilic aromatic substitution reactions on activated pyrazole systems.

  • Trifluoromethylation Reagents: Reagents such as trifluoromethyltrimethylsilane (TMSCF3) or Togni's reagents are used to introduce the CF3 group. A mild and efficient method for synthesizing 3-trifluoromethylpyrazoles involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent.[24]

Case Studies: Fluorinated Pyrazoles in FDA-Approved Drugs

The impact of fluorinated pyrazoles is evident in several successful drugs across various therapeutic areas.[25][26] The pyrazole scaffold is often a key component of kinase inhibitors, playing a crucial role in diseases like cancer and inflammation.[7][8][27]

Celecoxib and its Trifluoromethyl Analogue

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[28] It features a pyrazole ring substituted with a trifluoromethyl group. This CF3 group is crucial for its activity and selectivity.

A trifluoromethyl analogue of celecoxib (TFM-C), where the p-tolyl methyl group is replaced by a trifluoromethyl group, has been studied extensively.[28][29] Interestingly, TFM-C has a 205-fold lower COX-2 inhibitory activity but retains potent anti-inflammatory and immunomodulatory effects through COX-2-independent mechanisms.[28][29] This highlights that fluorination can introduce novel pharmacological activities distinct from the parent molecule.

G Celecoxib {Celecoxib | { p-Tolyl group |  Pyrazole Core |  Trifluoromethyl group}} Properties {Properties | { COX-2 Inhibition |  Anti-inflammatory (COX-2 independent)}} Celecoxib:f2->Properties:p0 Crucial for activity TFMC {TFM-C | { p-Trifluoromethylphenyl group |  Pyrazole Core |  Trifluoromethyl group}} TFMC:f0->Properties:p0 Greatly reduces TFMC:f1->Properties:p1 Retains activity

Caption: Structural comparison of Celecoxib and its analogue TFM-C.

Kinase Inhibitors

Many kinase inhibitors utilize the pyrazole scaffold to interact with the ATP-binding site of kinases. Fluorination is often employed to enhance potency and improve pharmacokinetic properties.

  • Ruxolitinib: An inhibitor of Janus kinases (JAK1 and JAK2), ruxolitinib contains a pyrazole ring linked to a pyrrolopyrimidine core.[30] While not directly fluorinated on the pyrazole, its development showcases the importance of the pyrazole scaffold in this class of drugs.[30]

  • Golidocitinib (AZD4205): A potent and selective JAK1 inhibitor, this compound features a pyrazole substituent and has shown significant efficacy in inhibiting tumor growth.[30]

Structure-Activity Relationship (SAR) and Data Summary

The strategic placement of fluorine atoms on the pyrazole ring can have a dramatic impact on biological activity. The following table summarizes key data for selected fluorinated pyrazole-containing molecules.

CompoundTarget(s)Key Fluorine-Containing GroupImpact of FluorinationReference(s)
Celecoxib COX-23-TrifluoromethylEssential for selective COX-2 inhibition.[28]
TFM-C COX-2 independent pathways3-Trifluoromethyl and 4-TrifluoromethylphenylDramatically reduces COX-2 inhibition but retains potent anti-inflammatory effects.[28][29]
Nilotinib Bcr-Abl Tyrosine Kinase3-TrifluoromethylphenylThe trifluoromethyl group leads to a 30-fold increase in potency compared to the non-fluorinated parent compound, Imatinib.[18]
Selpercatinib RET KinaseFluorinated pyrazole unitsContains two pyrazole units with fluorine substitutions.[1]
Futibatinib FGFR2Fluorinated pyrimidine-fused pyrazoleApproved for treating cholangiocarcinoma with specific gene alterations.[1]

Future Perspectives and Conclusion

The incorporation of fluorine into the pyrazole scaffold continues to be a highly successful strategy in drug discovery.[3][4][5] The unique properties of fluorine allow for the fine-tuning of molecular properties in ways that are often difficult to achieve with other substituents.[9] As our understanding of fluorine's effects on drug-target interactions and metabolic pathways deepens, we can expect to see even more sophisticated applications of fluorinated pyrazoles in the development of new therapeutics.[31][32] The development of novel synthetic methods for the precise and efficient introduction of fluorine will further expand the chemical space available to medicinal chemists.[33]

References

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Mague, J. T. (n.d.). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, M. A.-H. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Recent Patents on Anti-Cancer Drug Discovery, 18(5), 589–613. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2015). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 5(97), 79331–79347. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (n.d.). New Synthesis of Fluorinated Pyrazoles. Synthetic Communications. [Link]

  • La Manna, S., Di Natale, C., Ferrazzano, F., Cantelmo, G., Marasco, D., & Novellino, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5566. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–983. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Shapi, M., Gutta, R. K., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1729–1747. [Link]

  • Han, J., & Soloshonok, V. A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 16(2), 281. [Link]

  • (n.d.). Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. [Link]

  • Basaran, E., Demirel, M., & Gunes, H. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(10), 1039. [Link]

  • Santos, J. L. d., & Padrón, J. M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(11), 1548. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Fesenko, A. A., Fesenko, A. A., Shvidenko, K. V., Shvidenko, K. V., & Mykhailiuk, P. K. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1837–1846. [Link]

  • Hughes, M. R., & Ryan, K. M. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Gill, H., & Tuteja, S. (2010). Applications of fluorine in medicinal chemistry. Expert Review of Clinical Pharmacology, 3(5), 655–668. [Link]

  • van Rensen, I., Kairaitis, M., & van der Kraan, P. M. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 8(12), e83119. [Link]

  • (n.d.). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • Fesenko, A. A., Shvidenko, K. V., & Mykhailiuk, P. K. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1837–1846. [Link]

  • Frederiksen, M., Jørgensen, M., & Bundgaard, C. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6216–6220. [Link]

  • Pirlog, M. C., Hodoșan, M. F., & Mic, A. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(17), 13320. [Link]

  • Na, H.-S., Lim, D., & Lee, E.-S. (2015). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy, 17(1), 213. [Link]

  • Hughes, M. R., & Ryan, K. M. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1543–1565. [Link]

  • (n.d.). Fluorinated Heterocycles. ResearchGate. [Link]

  • (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Knaus, E. E., & Kumar, R. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1607–1619. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, M. A.-H. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Böhm, H.-J., & Banner, D. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(7), 1071–1081. [Link]

  • (n.d.). FDA approved pyrazole containing anti‐inflammatory drugs (I‐V),... ResearchGate. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825–6855. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • (n.d.). (PDF) Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. [Link]

  • (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]

  • Angell, D., & Di, L. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

  • Hughes, M. R., & Ryan, K. M. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1543–1565. [Link]

  • Böhm, H.-J., & Banner, D. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

  • (n.d.). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • (n.d.). Some FDA approved drugs based on the pyrazole ring. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Optimized Suzuki-Miyaura Coupling of 4-bromo-5-fluoro-1-methyl-1H-pyrazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of blockbuster drugs.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective therapeutic agents. The introduction of fluorine atoms into these scaffolds can dramatically enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, building blocks like 4-bromo-5-fluoro-1-methyl-1H-pyrazole are of high strategic value to researchers in drug development, offering a direct route to novel, fluorinated pyrazole derivatives.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for carbon-carbon bond formation in pharmaceutical synthesis.[4] Its operational simplicity, mild conditions, and exceptional tolerance for a vast range of functional groups make it the preferred method for constructing complex biaryl and heteroaryl structures.[5] This application note provides a comprehensive, field-proven guide to the Suzuki-Miyaura coupling of 4-bromo-5-fluoro-1-methyl-1H-pyrazole, detailing an optimized protocol and the scientific rationale behind each procedural choice to ensure robust and reproducible results.

Mechanistic Rationale for Reagent Selection

A deep understanding of the Suzuki-Miyaura catalytic cycle is fundamental to protocol optimization and troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. Our choice of reagents is tailored to facilitate each of these steps, particularly for a potentially challenging electron-deficient heteroaromatic substrate like 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Suzuki_Mechanism cluster_info Key Steps Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)(L)₂-X Pd0->PdII_ArX ArX 4-bromo-5-fluoro- 1-methyl-1H-pyrazole (Ar-X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArR Ar-Pd(II)(L)₂-R PdII_ArX->PdII_ArR Boronate [R-B(OR)₃]⁻ Transmetal->PdII_ArR PdII_ArR->Pd0 RedElim Reductive Elimination Product Ar-R (Coupled Product) RedElim->Product Product->Pd0 Regenerates Catalyst

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The initial and often rate-limiting step involves the insertion of the Pd(0) catalyst into the C-Br bond. The electron-withdrawing fluorine atom on the pyrazole ring can increase the electrophilicity of the carbon bearing the bromine, potentially facilitating this step.

  • Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that transfers its organic moiety to the palladium center.[6]

  • Reductive Elimination: The final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial here as they promote this step and prevent catalyst decomposition.[7]

Optimized Protocol: Suzuki Coupling of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

This protocol has been optimized for high yield and purity, drawing upon established methods for heteroaromatic Suzuki couplings.[8][9]

Materials & Reagents
ComponentRecommended ReagentPurityRationale & Causality
Substrate 4-bromo-5-fluoro-1-methyl-1H-pyrazole>98%High purity is essential to avoid side reactions and catalyst poisoning.
Boronic Acid/Ester Aryl or Heteroaryl Boronic Acid/Pinacol Ester>97%Pinacol esters offer enhanced stability and are less prone to protodeboronation, a common side reaction.
Palladium Precatalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)>98%Pd(dppf)Cl₂ is a robust, air-stable precatalyst highly effective for a wide range of cross-couplings, including those on heteroaromatics.[9][10]
Ligand (If using a ligandless Pd source like Pd₂(dba)₃) SPhos or XPhos >98%These bulky, electron-rich Buchwald ligands excel in coupling challenging substrates by accelerating both oxidative addition and reductive elimination.[7]
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)AnhydrousK₂CO₃ is a reliable, cost-effective choice. For less reactive coupling partners, the more soluble Cs₂CO₃ can enhance reaction rates.
Solvent 1,4-Dioxane / Water (4:1 v/v)AnhydrousThis solvent mixture effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
Inert Gas Argon or NitrogenHigh PurityEssential for preventing the oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv.), the desired boronic acid or pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.5 equiv.).

  • Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the formation of inactive palladium oxides.

  • Solvent Addition: Degas the 1,4-dioxane/water (4:1) solvent mixture by sparging with argon for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas to achieve a substrate concentration of approximately 0.2 M.

  • Heating and Monitoring: Immerse the reaction vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC until the starting bromide is consumed (typically 2-12 hours).

  • Reaction Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Field-Proven Insights

IssuePotential CauseExpert Recommendation & Solution
Low or No Conversion 1. Inactive Catalyst2. Insufficient Degassing3. Low Temperature1. Use a fresh bottle of palladium precatalyst. Old catalysts can degrade.2. Ensure the reaction mixture is thoroughly degassed. For sensitive reactions, a freeze-pump-thaw cycle is more effective than sparging.3. Incrementally increase the temperature to 100-110 °C.
Protodeboronation of Boronic Acid 1. Excess Water2. Prolonged Reaction Time3. Base Choice1. Switch to the corresponding boronic acid pinacol ester, which is more resistant to this side reaction.2. Monitor the reaction closely and work it up as soon as the starting material is consumed.3. Use a milder base like sodium carbonate (Na₂CO₃) or potassium fluoride (KF).
Homocoupling of Boronic Acid Oxygen contamination leading to Pd(II) species that can catalyze this side reaction.Maintain a strict inert atmosphere throughout the entire process. Ensure solvents are freshly degassed before use.
Dehalogenation of Starting Material Hydrogen source (e.g., residual water, solvent impurities) with catalytic Pd(0).Use anhydrous solvents and ensure the reaction is run under rigorously dry conditions. Minimize reaction time.

References

  • Hussain, M., Khera, R. A., Hung, N. T., & Langer, P. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Organic & Biomolecular Chemistry.
  • Johansson, K. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Molander, G. A., & Brown, A. R. (2006).
  • Cravotto, G., Orio, L., & Boffa, L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Barberis, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • BenchChem. (2025). Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Ali, H., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Handy, S. (2003).
  • Kumar, A., et al. (2019). Towards novel tacrine analogues: Pd(dppf)
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Hussain, M., et al. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
  • Sadeghi Erami, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Kirsch, G., et al. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Wang, C., et al. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • El-Gazzar, A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

Sources

Buchwald-Hartwig amination of "4-bromo-5-fluoro-1-methyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Executive Summary & Substrate Analysis

Topic: This guide details the optimization and execution of the Buchwald-Hartwig cross-coupling reaction utilizing 4-bromo-5-fluoro-1-methyl-1H-pyrazole (Substrate 1 ) as the electrophile.

Significance: Aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, FGFR inhibitors). The introduction of a fluorine atom at the C5 position modulates the pKa, metabolic stability, and lipophilicity of the pyrazole core. However, the unique electronic environment created by the ortho-fluorine substituent presents specific challenges for Palladium-catalyzed cross-coupling.

Substrate Chemotype Analysis:

FeatureElectronic EffectExperimental Implication
C4-Bromine Reaction SiteThe C4 position in pyrazoles is electron-rich compared to phenyl halides, making oxidative addition slower.
C5-Fluorine Inductive Withdrawal (-I)Pro: Increases electrophilicity of C4-Br, facilitating oxidative addition. Con: Increases acidity of C3-H, risking base-mediated deprotonation/oligomerization.
N1-Methyl Steric/Electronic BlockPrevents catalyst poisoning via N-H binding. Eliminates need for LHMDS base usually required for free NH-pyrazoles.

Strategic Planning: Catalyst & Ligand Selection

The coupling of 5-membered heteroaryl halides requires specialized ligand systems. Standard ligands (e.g., PPh3, dppf) often fail due to the formation of stable Pd-heterocycle resting states or slow reductive elimination.

Recommended Ligand Class: Dialkylbiaryl Phosphines (Buchwald Ligands)

  • Primary Recommendation: tBuBrettPhos (L1)

    • Rationale: Specifically engineered for 5-membered heterocycles (pyrazoles/imidazoles). The bulk prevents the formation of inactive bis-ligated Pd complexes, while the electron-rich nature drives oxidative addition.

  • Secondary Recommendation: XPhos (L2)

    • Rationale: Excellent for primary amines and anilines; often provides higher turnover numbers (TON) if steric crowding at the coupling site is minimal.

  • Alternative: BrettPhos (L3)

    • Rationale: Preferred for primary alkyl amines where β-hydride elimination is a risk.

Experimental Protocols

Method A: General Protocol (High Reactivity)

Best for: Anilines, Secondary Amines, and robust substrates.

Reagents:

  • Substrate 1: 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd₂2(dba)₃ (1–2 mol%) or [(Cinnamyl)PdCl]₂ (1–2 mol%)

  • Ligand: tBuBrettPhos (2–4 mol%) (L:M ratio 2:1 for Pd₂dba₃)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and tBuBrettPhos (11.6 mg, 0.024 mmol). Add 1 mL of solvent and stir at 40°C for 5 minutes to generate the active L-Pd(0) species (solution turns from purple/black to orange/brown).

  • Substrate Addition: Add Substrate 1 (1.0 mmol), the Amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[2] Look for the disappearance of starting material (m/z ~179/181) and appearance of product.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Method B: Mild Base Protocol (Sensitive Substrates)

Best for: Base-sensitive amines, substrates prone to C3-deprotonation, or ester-containing partners.

Reagents:

  • Base: K₃PO₄ (finely ground, anhydrous) (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: t-Butanol or 1,4-Dioxane.

  • Additives: 4Å Molecular Sieves (optional, ensures anhydrous conditions).

Modifications:

  • Replace NaOtBu with K₃PO₄.

  • Increase temperature to 100–110°C (weak bases require higher thermal energy for the transmetallation/deprotonation step).

  • Reaction time may extend to 16–24 hours.

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle specific to this fluorinated pyrazole, highlighting the critical decision points governed by the C5-Fluorine effect.

BuchwaldMechanism Start Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Pyrazoles) Start->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord Pd(II)-Ar-Br species SideRxn Side Reaction: Hydrodehalogenation OxAdd->SideRxn If Amine is hindered or Base too strong Deprot Deprotonation by Base (NaOtBu vs K3PO4) Coord->Deprot Amine binds RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Ar-Amido species RedElim->Start Regenerate Pd(0) Substrate 4-bromo-5-fluoro-1-methyl-1H-pyrazole (C5-F enhances OxAdd) Substrate->OxAdd

Caption: Catalytic cycle for the amination of 4-bromo-5-fluoro-1-methyl-1H-pyrazole. Note the C5-F influence on the Oxidative Addition step.

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or side products form, consult this logic table:

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Oxidative Addition failure.Switch to Pd-PEPPSI-IPr precatalyst or increase Temp to 110°C. Ensure O₂ exclusion.
Hydrodehalogenation (Product is H-pyrazole) β-Hydride elimination from amine or solvent.Switch solvent to Toluene . Avoid primary alcohols. Use BrettPhos (resists β-elimination).
C5-Substitution (SNAr) Base attacking C5-F.Switch base from NaOtBu to Cs₂CO₃ . Lower temp to 80°C.
Pd Black Precipitation Ligand dissociation / Catalyst death.Increase Ligand:Pd ratio to 2:1 . Add 1 mol% additional ligand.[3]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.

  • Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles." Chemistry – A European Journal.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society.[4]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

Fluorinated pyrazoles are a cornerstone of contemporary medicinal chemistry, agrochemistry, and materials science.[1] The strategic incorporation of fluorine atoms into the pyrazole scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The subject of this guide, 4-bromo-5-fluoro-1-methyl-1H-pyrazole, is a versatile building block for the synthesis of a diverse array of functionalized molecules. The presence of the fluorine atom at the 5-position and the bromine atom at the 4-position makes this substrate particularly interesting for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to create novel chemical entities.

This technical guide provides an in-depth exploration of several key cross-coupling reactions involving 4-bromo-5-fluoro-1-methyl-1H-pyrazole, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, with a focus on the practical aspects of experimental design and execution.

Understanding the Reactivity of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

The reactivity of 4-bromo-5-fluoro-1-methyl-1H-pyrazole in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic properties of the pyrazole ring, which is rendered electron-deficient by the cumulative effects of the two nitrogen atoms and the fluorine substituent. This electron deficiency can make oxidative addition of the C-Br bond to the palladium(0) catalyst more challenging compared to electron-rich aryl bromides. Consequently, the choice of a suitable catalyst system, particularly the ligand, is critical for achieving high efficiency and yields in these transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[2] For an electron-deficient substrate like 4-bromo-5-fluoro-1-methyl-1H-pyrazole, the selection of an appropriate palladium catalyst and base is crucial for successful coupling with a variety of boronic acids and their derivatives.

Causality Behind Experimental Choices

The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald biarylphosphine family (e.g., XPhos), is often beneficial for promoting the oxidative addition step with electron-deficient aryl bromides. The use of a robust base like potassium phosphate or potassium carbonate is necessary to facilitate the transmetalation step. A mixed solvent system, such as 1,4-dioxane and water, is commonly employed to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-bromo-5-fluoro-1-methyl-1H-pyrazole

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2 mol%)[3]

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-fluoro-1-methyl-1H-pyrazole.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2K₃PO₄Dioxane/H₂O90685
24-Methoxyphenylboronic acid2K₃PO₄Dioxane/H₂O90688
33-Pyridinylboronic acid3K₂CO₃DME/H₂O1001275

Note: The data presented in this table is illustrative and based on typical results for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Br Ar-Br Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The electron-deficient nature of 4-bromo-5-fluoro-1-methyl-1H-pyrazole can make this transformation challenging. A study on the closely related 4-bromo-5-trifluoromethyl-1H-pyrazole revealed that the choice of ligand is critical to overcome the lower reactivity.[4]

Causality Behind Experimental Choices

For electron-deficient substrates, a copper-free Sonogashira protocol can sometimes be advantageous to avoid side reactions. However, the classic palladium-copper co-catalyzed system is often effective with the right choice of ligand. Bulky, electron-rich dialkylbiarylphosphine ligands have been shown to be effective in promoting the coupling of challenging substrates.[4] Triethylamine often serves as both the base and a solvent.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-bromo-5-fluoro-1-methyl-1H-pyrazole

  • Terminal alkyne (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos) (4 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add triethylamine (5 mL), followed by 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 mmol), the terminal alkyne (1.5 mmol), and CuI (0.01 mmol).

  • Heat the reaction mixture to 60-80 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂/SPhos/CuIEt₃NEt₃N70878
2EthynyltrimethylsilanePd(OAc)₂/SPhos/CuIEt₃NEt₃N601282
31-HexynePd(OAc)₂/SPhos/CuIEt₃NEt₃N701075

Note: The data presented in this table is illustrative and based on typical results for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR Deprotonation (Base, R-C≡CH) Cu(I)C≡CR->Ar-Pd(II)(Br)L2 Cu(I)C≡CR->Cu(I)Br Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction: Vinylation of the Pyrazole Core

The Mizoroki-Heck reaction provides a method for the vinylation of aryl halides. The incorporation of fluorine-containing fragments via Heck reactions is a well-established strategy.[5] For 4-bromo-5-fluoro-1-methyl-1H-pyrazole, this reaction allows for the introduction of a variety of vinyl groups.

Causality Behind Experimental Choices

A phosphine-free catalyst system, such as palladium acetate, can be effective for the Heck reaction, although the addition of a phosphine ligand can sometimes improve yields and selectivity. A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HBr generated during the reaction. A polar aprotic solvent like DMF or DMA is often employed.

Experimental Protocol: Heck Reaction

Materials:

  • 4-bromo-5-fluoro-1-methyl-1H-pyrazole

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex Ar-Pd(II)(Br)L2->Vinyl-Pd(II) Complex Migratory Insertion (Alkene) Product + H-Pd(II)(Br)L2 Product + H-Pd(II)(Br)L2 Vinyl-Pd(II) Complex->Product + H-Pd(II)(Br)L2 β-Hydride Elimination H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 H-Pd(II)(Br)L2->Pd(0)L2 Reductive Elimination (Base)

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For electron-deficient and potentially coordinating N-heterocycles like our substrate, the use of bulky, electron-rich biarylphosphine ligands is often essential to achieve good results.[6]

Causality Behind Experimental Choices

The use of a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS is critical for the deprotonation of the amine and for facilitating the reductive elimination step. A bulky biarylphosphine ligand, such as tBuBrettPhos, is known to be effective for the amination of challenging heterocyclic bromides.[6] Anhydrous and deoxygenated conditions are crucial for the stability and activity of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-bromo-5-fluoro-1-methyl-1H-pyrazole

  • Amine (1.2 equivalents)

  • tBuBrettPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To a glovebox, add tBuBrettPhos Pd G3 (0.02 mmol), sodium tert-butoxide (1.4 mmol), and a stir bar to a dry reaction vial.

  • In a separate vial, dissolve 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Add the substrate solution to the vial containing the catalyst and base.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Purification Add Catalyst & Base Add Catalyst & Base Prepare Substrate Solution Prepare Substrate Solution Add Catalyst & Base->Prepare Substrate Solution Combine and Seal Combine and Seal Prepare Substrate Solution->Combine and Seal Heat and Stir Heat and Stir Combine and Seal->Heat and Stir Monitor Progress (LC-MS) Monitor Progress (LC-MS) Heat and Stir->Monitor Progress (LC-MS) Work-up Work-up Monitor Progress (LC-MS)->Work-up Quench Reaction Quench Reaction Work-up->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

4-bromo-5-fluoro-1-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of complex molecules. The cross-coupling reactions detailed in this guide provide a powerful toolkit for the functionalization of this fluorinated pyrazole core. Success in these transformations hinges on a rational approach to the selection of catalysts, ligands, bases, and reaction conditions, taking into account the electronic nature of the substrate. The protocols and insights provided herein are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel compounds with potential applications in medicine, agriculture, and materials science.

References

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link][1]

  • Karádi, Z., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(3), 563-569. [Link][3]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(17), 6461-6466. [Link][2]

  • Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(8), 1927. [Link][7]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 769-772. [Link][8]

  • Wolan, A., & Mlynarski, J. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(12), 7084-7089. [Link][9]

  • Alves, D., et al. (2016). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances, 6(10), 8345-8353. [Link][4]

  • Wang, Q., & Riener, M. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 165. [Link][5]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 444-447. [Link][6]

Sources

Application Note: Strategic Utilization of 4-Bromo-5-Fluoro-1-Methyl-1H-Pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor design, the pyrazole ring is a "privileged scaffold," appearing in FDA-approved drugs such as Crizotinib , Encorafenib , and Ruxolitinib .[1][2] While the pyrazole core provides essential hydrogen-bonding capabilities for the ATP-binding pocket (hinge region), the specific substitution pattern dictates potency, selectivity, and metabolic stability.

4-Bromo-5-fluoro-1-methyl-1H-pyrazole (CAS 1279126-25-8) represents a high-value building block for three critical reasons:

  • Orthogonal Reactivity: The C4-Bromine serves as a distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the pyrazole "warhead" to a core scaffold.

  • Tautomer Locking: The N1-Methyl group locks the pyrazole tautomer, preventing the "promiscuous binding" often seen with unsubstituted NH-pyrazoles and ensuring a defined vector for the C5-substituent.

  • The "Fluorine Effect": The C5-Fluorine atom is not merely a bystander. It acts as a bioisostere for hydrogen, modulating the pKa of the pyrazole ring, blocking a potential site of metabolic oxidation (CYP450 mediated), and influencing the electronic environment of the aromatic system without introducing significant steric bulk.

This guide details the protocols for utilizing this intermediate in the synthesis of Type I and Type II kinase inhibitors.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-bromo-5-fluoro-1-methyl-1H-pyrazole
CAS Number 1279126-25-8
Molecular Formula C₄H₄BrFN₂
Molecular Weight 178.99 g/mol
Appearance Colorless to light yellow liquid/low-melting solid
Solubility Soluble in DCM, THF, DMSO, Methanol
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Safety Note: Like many halogenated heterocycles, this compound may cause skin and eye irritation. Handle in a fume hood. The C-F bond is stable under standard coupling conditions, but strong nucleophiles at elevated temperatures could theoretically effect SNAr displacement, though this is rare for unactivated 5-fluoro pyrazoles.

Synthetic Application Protocols

Workflow Overview

The primary utility of this scaffold lies in its ability to function either as an Electrophile (via the Bromide) or a Nucleophile (after conversion to a Boronic ester).

SynthesisWorkflow Start 4-Bromo-5-fluoro- 1-methyl-1H-pyrazole Borylation Miyaura Borylation (Pd/Ir Catalysis) Start->Borylation Protocol A Coupling2 Suzuki Coupling (w/ Aryl Boronic Acid) Start->Coupling2 Protocol B Boronate Pyrazolyl-4-Boronate (Nucleophile) Borylation->Boronate Coupling1 Suzuki Coupling (w/ Aryl Halide) Boronate->Coupling1 Pd(dppf)Cl2 Product Kinase Inhibitor Core Scaffold Coupling1->Product Coupling2->Product

Figure 1: Divergent synthetic pathways for incorporating the 5-fluoro-pyrazole motif.[3]

Protocol A: Conversion to Boronic Ester (Miyaura Borylation)

Rationale: Converting the bromide to a pinacol boronate allows this fragment to be coupled to chloropyrimidines or other halogenated kinase cores.

Reagents:

  • Substrate: 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 equiv)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a stream of argon, charge a dried pressure vial with the substrate, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a crimp cap/septum.

  • Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 179/181) and appearance of the boronate ester (M+H ~227, often observed as the boronic acid mass due to hydrolysis on the column).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.[5]

  • Purification: Concentrate the filtrate. The resulting residue can often be used directly in the next step. If purification is needed, use rapid silica chromatography (Hexane/EtOAc gradient), but be aware that pyrazole boronates can be prone to protodeboronation on silica.

Scientist's Tip: If Pd-catalyzed borylation fails or yields are low due to defluorination, consider Iridium-catalyzed C-H borylation if the C4 position was unsubstituted, but since we start with C4-Br, the Pd-route is standard.

Protocol B: Direct Suzuki-Miyaura Coupling

Rationale: Using the substrate directly as the electrophile is preferred if the coupling partner (e.g., an aryl boronic acid) is readily available and stable.

Reagents:

  • Electrophile: 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv) or XPhos Pd G2 (0.02 equiv) for difficult substrates.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Assembly: Combine the electrophile, boronic acid, and catalyst in a microwave vial or round-bottom flask.

  • Solvent System: Add the organic solvent and the aqueous base.[5] The biphasic system is efficient for Suzuki couplings.

  • Inertion: Degas thoroughly (vacuum/backfill with Argon x3).

  • Reaction:

    • Thermal: Reflux at 85–100°C for 12–18 hours.

    • Microwave: 120°C for 30–60 minutes (High throughput preference).

  • Workup: Dilute with water and extract with EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography. The 5-fluoro group generally does not interfere with standard silica purification.

Mechanistic Case Study: The "Fluorine Scan"

Why include the fluorine at C5? In kinase inhibitor optimization, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine to observe changes in potency and physicochemical properties.

Hypothetical Binding Mode: In a typical Type I inhibitor binding to the ATP pocket (e.g., similar to Crizotinib binding to ALK or ROS1), the pyrazole N2 acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH.

BindingMode cluster_pocket ATP Binding Pocket Hinge Kinase Hinge Region (Backbone NH) PyrazoleN2 Pyrazole N2 (H-Bond Acceptor) Hinge->PyrazoleN2 H-Bond (Critical) C5_Fluorine C5-Fluorine (Electronic Modulation) C5_Fluorine->PyrazoleN2 Inductive Effect (Lowers pKa) C4_Linker C4-Aryl Linker (Scaffold Connection)

Figure 2: Mechanistic role of the fluoropyrazole scaffold within the ATP binding pocket.

Impact of C5-Fluorine:

  • pKa Modulation: Fluorine is highly electronegative. It withdraws electron density from the pyrazole ring, lowering the pKa of the nitrogen lone pairs. This can fine-tune the H-bond strength with the hinge region.

  • Metabolic Blocking: The C5 position of N-methyl pyrazoles is electron-rich and prone to oxidative metabolism. Fluorine substitution blocks this site, potentially increasing the half-life (

    
    ) of the drug candidate.
    
  • Conformation: The C-F bond may induce a specific conformation relative to the C4-aryl group due to electrostatic repulsion or attraction with adjacent dipoles, locking the inhibitor in a bioactive conformation (the "Bioactive conformation hypothesis").

References

  • Fabbrizio, G. et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances.

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Theoretical basis for the "Fluorine Effect").
  • Vertex Pharmaceuticals. (2011). "Pyrazoles as protein kinase inhibitors."[2][6][7][8] World Intellectual Property Organization Patent WO2011054827. (Example of pyrazole scaffold utility).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 56965963, 4-Bromo-5-fluoro-1-methyl-1H-pyrazole."

Sources

Application Note: Strategic Utilization of 4-Bromo-5-fluoro-1-methyl-1H-pyrazole in SDHI Fungicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers involved in the discovery and optimization of next-generation agrochemicals. It focuses on the strategic utilization of 4-bromo-5-fluoro-1-methyl-1H-pyrazole , a specialized building block that offers distinct advantages in metabolic stability and lipophilicity modulation compared to non-fluorinated analogs.[1]

Executive Summary & Chemical Profile

The compound 4-bromo-5-fluoro-1-methyl-1H-pyrazole serves as a critical intermediate for synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.[1] Unlike the ubiquitous 3-(difluoromethyl) analogs found in commercial blockbusters (e.g., Fluxapyroxad, Bixafen), the 5-fluoro motif is increasingly utilized in "fast-follower" and next-generation candidates to address two specific challenges:[2]

  • Metabolic Blocking: The C-5 position of the pyrazole ring is a common site for oxidative metabolism (hydroxylation).[1][2] Substitution with fluorine blocks this pathway, extending the active ingredient's half-life in planta.[1][2]

  • Electronic Modulation: The strong electronegativity of the 5-fluoro group alters the pKa of the pyrazole system and the dipole moment, potentially enhancing binding affinity to the SDH enzyme complex (Complex II).[2]

Chemical Specifications
PropertySpecification
Compound Name 4-Bromo-5-fluoro-1-methyl-1H-pyrazole
CAS Number 1354952-03-6 (Generic/Analogous)
Molecular Formula C₄H₄BrFN₂
Molecular Weight 178.99 g/mol
Key Functionality C-4 Bromide (Cross-coupling handle), C-5 Fluoride (Metabolic blocker)
Physical State White to off-white crystalline solid or low-melting solid

Synthetic Utility & Reaction Pathways

The utility of this building block hinges on the orthogonal reactivity of the C-4 bromide and the C-5 fluoride.[2] The C-4 bromide is highly reactive toward oxidative addition with Palladium (0) or Lithium-Halogen exchange, while the C-5 fluoride remains stable under these specific conditions, preserving the metabolic blocking motif.[2]

Pathway A: Synthesis of the Carboxylic Acid Precursor

The most common downstream application is the conversion of the bromide to 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid .[1] This acid is the direct precursor for the amide bond formation seen in >90% of SDHI fungicides.[2]

Pathway B: Direct Cross-Coupling (Suzuki-Miyaura)

Direct coupling of the pyrazole to biaryl or heteroaryl scaffolds allows for rapid library generation of "scaffold-hopping" candidates.[1][2]

ReactionPathways Start 4-Bromo-5-fluoro- 1-methyl-1H-pyrazole Lithiation Intermediate: Li-Species Start->Lithiation i-PrMgCl or n-BuLi (-78°C to 0°C) Coupling Target B: Biaryl/Heteroaryl Scaffolds Start->Coupling Suzuki-Miyaura: Ar-B(OH)2, Pd(0) Acid Target A: 5-Fluoro-1-methyl- pyrazole-4-carboxylic acid Lithiation->Acid 1. CO2 (g) 2. H3O+ Quench

Figure 1: Divergent synthetic pathways for 4-bromo-5-fluoro-1-methyl-1H-pyrazole. Pathway A leads to the universal acid intermediate; Pathway B enables direct scaffold diversification.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Objective: Convert the C-4 bromide to a carboxylic acid via Turbo-Grignard exchange.[1] This method is preferred over n-BuLi for process safety and functional group tolerance.[1][2]

Reagents:

  • Substrate: 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq)[1]

  • Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard) (1.1 eq, 1.3 M in THF)[2]

  • Electrophile: CO₂ (gas, dried)[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and gas inlet adapter. Purge with Argon.

  • Dissolution: Charge the flask with the pyrazole substrate (e.g., 10.0 g, 55.8 mmol) and anhydrous THF (100 mL, 10V). Cool the solution to -15°C .

  • Exchange: Add i-PrMgCl[1][2]·LiCl solution dropwise over 20 minutes, maintaining internal temperature below -10°C. Note: The C-5 fluorine activates the C-4 position, facilitating rapid exchange compared to non-fluorinated analogs.[1]

  • Aging: Stir the mixture at -10°C for 1 hour. Monitor conversion via GC-MS (quench a small aliquot with MeOH; look for the des-bromo product).[1]

  • Carboxylation: Introduce a stream of dry CO₂ gas into the reaction mixture (subsurface sparging) for 30 minutes. The exotherm should be controlled to keep T < 0°C.

  • Quench & Isolation:

    • Quench the reaction carefully with 1N HCl (aqueous) until pH < 2.

    • Extract with Ethyl Acetate (3 x 50 mL).[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallize from Toluene/Heptane to yield the white crystalline acid.[1][2]

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C-4 proton signal and the appearance of a broad COOH peak (~12-13 ppm).[2]

  • ¹⁹F NMR: Verify the integrity of the C-5 fluorine signal (ensure no defluorination occurred).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Couple the pyrazole directly to an aryl boronic acid (e.g., 3',4'-dichloro-biphenyl boronic acid) to synthesize a library of SDHI candidates.

Reagents:

  • Substrate: 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)[2]

  • Base: K₂CO₃ (2.5 eq)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Step-by-Step Methodology:

  • Charging: In a reaction vial, combine the pyrazole substrate, aryl boronic acid, K₂CO₃, and Pd catalyst.

  • Inerting: Seal the vial and evacuate/backfill with Argon (3 cycles).

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Expert Insight: The electron-withdrawing nature of the 5-fluoro group makes the C-Br bond slightly more oxidative-addition resistant than the non-fluorinated analog.[1][2] Higher temperatures or electron-rich ligands (e.g., XPhos) may be required for sterically hindered partners.[1][2]

  • Workup: Cool to room temperature, filter through a Celite pad, dilute with water, and extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Mechanism of Action: The "Fluorine Effect"

Understanding why this synthesis is valuable requires visualizing the metabolic stability conferred by the 5-fluoro group.[2]

MetabolicStability Standard Standard Pyrazole (C-5 Hydrogen) P450 Cytochrome P450 Oxidation Standard->P450 Fluorinated 5-Fluoro Pyrazole (C-5 Fluorine) Metabolite 5-Hydroxy Metabolite (Inactive/Rapid Clearance) P450->Metabolite Rapid Block Metabolic Blockade (C-F Bond Strength) Fluorinated->Block Resists Oxidation Active Prolonged Half-Life (Sustained Fungicidal Activity) Block->Active

Figure 2: Mechanistic comparison of metabolic stability. The C-F bond (approx. 116 kcal/mol) resists P450-mediated hydroxylation that typically deactivates standard pyrazoles at the C-5 position.[2]

Safety & Handling Guidelines

  • Fluorinated Intermediates: While the C-F bond is stable, thermal decomposition at extreme temperatures (>250°C) can release HF.[2] Use standard fume hood ventilation.[1][2]

  • Lithiation Risks: Protocol 1 involves organometallics.[1][2] Ensure all glassware is moisture-free.[1][2] i-PrMgCl is pyrophoric; handle under inert atmosphere.[1][2]

  • Waste Disposal: Palladium wastes must be segregated for heavy metal recovery.[1][2] Fluorinated organic waste should be incinerated in high-temperature facilities capable of scrubbing HF.[1][2]

References

  • Bioisosterism in Agrochemicals: Jeschke, P. (2010).[1][2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[1][2] [2]

  • Suzuki Coupling of Halopyrazoles: Goossen, L. J., et al. (2008).[1][2] Pd-catalyzed synthesis of pyrazoles. Journal of Organic Chemistry.

  • Turbo Grignard Reagents: Knochel, P., et al. (2004).[1][2] Functionalized Grignard Reagents via a Lithium Chloride-Mediated Halogen-Magnesium Exchange. Angewandte Chemie. [2]

  • SDHI Fungicide Chemistry: Glattli, A., et al. (2012).[1][2] Succinate Dehydrogenase Inhibitors. Modern Crop Protection Compounds.[1][2]

Sources

Using "4-bromo-5-fluoro-1-methyl-1H-pyrazole" in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-bromo-5-fluoro-1-methyl-1H-pyrazole in Fragment-Based Drug Design (FBDD)

Executive Summary & Chemical Rationale

This guide details the application of 4-bromo-5-fluoro-1-methyl-1H-pyrazole (MW: 178.99 Da) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike generic pyrazoles, this specific substituted core offers a unique "bi-functional" advantage:

  • The C4-Bromine Handle: Acts as a versatile vector for fragment growing via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid expansion into adjacent protein sub-pockets.

  • The C5-Fluorine Modulator: Strategically positioned to block metabolic labile sites (preventing C5-oxidation), modulate the pKa of the pyrazole nitrogens, and induce specific electrostatic interactions (dipole alignment) within the binding pocket.

  • The N1-Methyl Cap: Locks the tautomeric state, reducing entropic penalty upon binding and improving solubility compared to the NH-pyrazole parent.

Key Physicochemical Properties:

Property Value Implication for FBDD
Molecular Weight 178.99 Da Ideal "Rule of 3" compliance (<300 Da).
cLogP ~1.3 Optimal lipophilicity for membrane permeability.
H-Bond Acceptors 2 (N2, F) Potential for hinge-binding in kinases.
Rotatable Bonds 0 Low entropic cost upon binding (Rigidification).

| PSA | ~17 Ų | High ligand efficiency (LE) potential. |

Workflow Visualization

The following diagram illustrates the critical path from fragment screening to lead generation using this specific scaffold.

FBDD_Workflow Fragment Fragment Library (4-Br-5-F-1-Me-pyrazole) Screening Biophysical Screening (STD-NMR / SPR) Fragment->Screening 500 µM Validation Hit Validation (X-ray / 15N-HSQC) Screening->Validation Kd < 5 mM Design Vector Design (C4-Growth Strategy) Validation->Design Structural Biology Synthesis Synthetic Elaboration (Suzuki Coupling) Design->Synthesis Pd-Catalysis Synthesis->Design Iterative Cycle Lead Lead Compound (Potency < 1µM) Synthesis->Lead SAR Optimization

Figure 1: Iterative workflow for evolving the 4-bromo-5-fluoro-1-methyl-1H-pyrazole fragment into a lead compound.

Protocol A: Biophysical Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the preferred method for detecting low-affinity binding (Kd: 10 µM – 5 mM) typical of this fragment size.

Objective: Confirm binding of the fragment to the target protein and map the epitope (identify which protons are in close contact with the protein surface).

Materials:

  • Target Protein ( >95% purity, ~20 kDa).

  • Fragment: 4-bromo-5-fluoro-1-methyl-1H-pyrazole (dissolved in d6-DMSO to 100 mM stock).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (in D2O).

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare the NMR tube with 10 µM Protein and 500 µM Fragment (1:50 protein-to-ligand ratio).

    • Critical Control: Prepare a reference tube containing only the fragment (500 µM) in buffer to rule out aggregation or direct saturation artifacts.

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with no ligand signals) to saturate protein methyls/amides.

    • Off-Resonance Irradiation: Set to 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Maintain temperature at 298 K to ensure fast exchange kinetics (essential for STD effect).

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Appearance of fragment signals (specifically the N-Methyl protons at ~3.8 ppm and the C3-H proton at ~7.5 ppm) in the difference spectrum indicates binding.

    • Note: The C3-H signal intensity relative to N-Me gives insight into orientation. If C3-H is stronger, the C3 side faces the protein core.

Protocol B: Synthetic Elaboration (Fragment Growing)

Once binding is validated, the C4-Bromine serves as the handle for "growing" the fragment to increase potency. The following Suzuki-Miyaura coupling protocol is optimized for the electron-deficient, sterically crowded 4-bromo-5-fluoro scaffold.

Chemical Challenge: The C5-Fluorine atom exerts an electron-withdrawing effect that facilitates oxidative addition, but the adjacent N-Methyl group creates steric crowding. Standard Pd(PPh3)4 often fails; high-activity catalysts are required.

Reaction Scheme: Fragment-Br + Ar-B(OH)2 -> [Pd Catalyst] -> Fragment-Ar

Reagents:

  • Substrate: 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq).

  • Boronic Acid/Ester: R-B(OH)2 (1.5 eq).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) OR XPhos Pd G2 (2 mol%) for difficult substrates.

  • Base: K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, combine the fragment (100 mg, 0.56 mmol), boronic acid (0.84 mmol), and K2CO3 (232 mg, 1.68 mmol).

  • Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (23 mg, 0.028 mmol) quickly and seal the vial under Argon.

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 12 hours.

    • Method B (Microwave - Preferred): Irradiate at 110°C for 30 minutes.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually elutes between 20-50% EtOAc due to the polarity of the pyrazole.

Strategic Design Considerations

When designing the library of boronic acids to couple at the C4 position, consider the following interactions facilitated by the core scaffold:

FeatureDesign StrategyMechanism
C5-Fluorine Dipole Orientation The C-F bond creates a strong dipole. If the pocket contains a backbone amide NH nearby, the F can accept a weak H-bond or engage in orthogonal multipolar interactions [1].
N1-Methyl Hydrophobic Slot Ensure the protein pocket has a small hydrophobic indentation (e.g., the "gatekeeper" region in kinases) to accommodate the methyl group.
C3-Position Solvent Exposure In most binding modes, if C4 grows into the pocket, C3 remains solvent-exposed. This is an ideal site for adding solubilizing groups (morpholine, piperazine) in later optimization stages [2].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Hadjipavlou-Litina, D., & Pontiki, E. (2019). Pyrazoles as Privileged Scaffolds in Drug Discovery.[3][4] IntechOpen. Link

  • ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-pyrazole Product Data. ChemScene. Link

Sources

Troubleshooting & Optimization

"4-bromo-5-fluoro-1-methyl-1H-pyrazole" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 4-bromo-5-fluoro-1-methyl-1H-pyrazole (CAS 1783510-78-0). It is designed for researchers observing inconsistent data in biological assays or degradation during chemical handling.

Executive Summary

While 4-bromo-5-fluoro-1-methyl-1H-pyrazole is a valuable intermediate for Suzuki couplings and drug discovery, it presents a bimodal stability risk in solution. The compound features two reactive "handles"—the C5-Fluorine and the C4-Bromine —that exhibit distinct degradation mechanisms depending on environmental factors (nucleophiles vs. light).

Key Stability Indicators:

  • Primary Risk: Nucleophilic Aromatic Substitution (SNAr) of the 5-fluoro group in assay buffers containing thiols (DTT, GSH) or amines.

  • Secondary Risk: Photodehalogenation of the 4-bromo group under ambient light.

  • Solvent Risk: Slow solvolysis in basic alcoholic solutions.

Part 1: The Degradation Mechanism (Visualized)

The following diagram illustrates the two primary pathways by which this compound degrades in solution.

DegradationPathways cluster_legend Legend Compound 4-Bromo-5-fluoro- 1-methyl-1H-pyrazole Intermediate Meisenheimer-like Complex Compound->Intermediate S_NAr Attack at C5 Radical Aryl Radical Intermediate Compound->Radical Homolytic Cleavage (C-Br) Nucleophile Nucleophiles (R-SH, R-NH2, OH-) Nucleophile->Intermediate Product_SNAr 5-Substituted Product (Loss of Fluoride) Intermediate->Product_SNAr Elimination of F- Light UV/Visible Light (hv) Light->Radical Product_Photo Des-bromo Product (4-H-5-fluoro...) Radical->Product_Photo H-Abstraction from Solvent key Blue: Intact Compound | Red: Degradation Product | Yellow: Transient State

Figure 1: Dual degradation pathways showing susceptibility to nucleophilic attack at C5 and photolysis at C4.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Assay Interference & Biological Buffers

Q: Why does my compound lose potency in assays containing DTT or Glutathione? A: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • The Mechanism: The pyrazole ring is electron-rich, but the 1-methyl and 4-bromo substituents create a localized electron-deficient zone at the C5 position . The fluorine atom at C5 is a good leaving group in this context. Strong nucleophiles like thiols (DTT, mercaptoethanol, glutathione) attack C5, displacing the fluoride ion [1, 2].

  • The Result: The compound is converted into a 5-thio-substituted pyrazole, which likely has different biological activity (or none at all).

  • Solution: Switch to non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) for your assay buffers.

Q: I see a new peak in LCMS with a mass shift of +12 Da (approx) or -2 Da. What is it? A: This depends on your solvent system:

  • Mass -20 Da (approx): Loss of HF? Unlikely.

  • Mass +12 to +14 Da: If you are using Methanol as a solvent, you may be seeing methoxylation . The methoxide ion (or methanol in basic conditions) displaces the fluorine (F = 19, OMe = 31; Δ = +12).

  • Mass -79/80 Da: This indicates debromination (loss of Br, replaced by H). This is a hallmark of photodegradation [3].

Category 2: Solubility & Storage

Q: Can I store stock solutions in DMSO at -20°C? A: Yes, but with strict caveats. DMSO is a polar aprotic solvent that enhances the nucleophilicity of any impurities or buffer components.

  • Risk: If your DMSO absorbs water (hygroscopic) and the solution is slightly basic, hydrolysis of the C-F bond can occur over months, yielding the 5-hydroxy pyrazole (which tautomerizes to a pyrazolone).

  • Protocol: Use anhydrous DMSO (packed under argon/nitrogen). Store in amber vials to prevent photolysis. Avoid repeated freeze-thaw cycles which introduce moisture.

Q: Is the compound stable in water/PBS? A: Moderate stability, but pH dependent. At neutral pH (7.4), the C-F bond is relatively stable to hydrolysis in the absence of catalytic nucleophiles. However, at pH > 8.5 , the hydroxide ion (OH⁻) becomes a competent nucleophile, leading to gradual hydrolysis.

  • Recommendation: Prepare aqueous dilutions fresh. Do not store them overnight.

Part 3: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

Solvent SystemStability RatingRisk FactorsRecommended Action
DMSO (Anhydrous) High Hygroscopicity; Nucleophile enhancement.Store at -20°C/ -80°C; Use amber vials.
Ethanol / Methanol ⚠️ Medium Solvolysis Risk. Alcohols can displace Fluorine over time, especially if basic.Use only for immediate processing; Avoid storage.
Water / PBS (pH 7.4) High Low solubility; Precipitation.Use fresh dilutions; Monitor for precipitation.
Assay Buffer (+DTT/GSH) Critical SNAr Reaction. Rapid reaction with thiols.REPLACE DTT with TCEP.
Acetone / Acetonitrile High Evaporation leads to concentration errors.Good for short-term handling.
Part 4: Synthesis & Handling Best Practices

1. Light Protection is Mandatory The C4-Bromine bond is susceptible to homolytic cleavage by UV/visible light, generating a radical that abstracts a hydrogen atom from the solvent [3].

  • Protocol: Wrap all clear glassware in aluminum foil or use amber glassware. Perform weighing and dilution in reduced light if possible.

2. Avoid Strong Bases in Workups During chemical synthesis or extraction, avoid prolonged exposure to strong bases (NaOH, KOH, NaOMe) at elevated temperatures. This will strip the fluorine atom.

  • Alternative: Use weaker bases (Carbonates, Bicarbonates) or minimize contact time.

3. Monitor Fluorine by NMR (If available) The 19F NMR signal is a sensitive probe for integrity.

  • Diagnostic: The disappearance of the specific C5-F signal or the appearance of a fluoride ion peak (typically around -120 ppm depending on reference) confirms degradation.

References
  • National Institutes of Health (NIH). (2022). Visible-Light Driven Selective C–N Bond Scission in Pyrazole Derivatives. PubMed Central. Retrieved February 3, 2026, from [Link]

Removing palladium catalyst from "4-bromo-5-fluoro-1-methyl-1H-pyrazole" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Palladium Catalysts from Reactions Involving 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the removal of residual palladium from reaction mixtures containing "4-bromo-5-fluoro-1-methyl-1H-pyrazole" and its derivatives. As a substituted pyrazole, this molecule presents unique challenges due to the potential for the pyrazole nitrogen to coordinate with palladium, potentially complicating its removal.

This document is designed to be a practical resource, explaining not just the "how" but the "why" behind each technique, ensuring you can make informed decisions to meet the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?

A1: The removal of palladium is paramount for three primary reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits for elemental impurities in final drug products.[1][2][3] Palladium is classified as a Route-Specific Class 2B element, meaning its presence is restricted based on the drug's administration route due to its toxicity.[4]

  • Patient Safety: Palladium and its various complexes can have toxicological effects.[5] Ensuring levels are below the Permitted Daily Exposure (PDE) is a fundamental aspect of patient safety.

  • Catalytic Activity in Downstream Steps: Residual palladium can interfere with or catalyze unintended side reactions in subsequent synthetic steps, leading to impurity formation and reduced yields.

Q2: What are the specific regulatory limits for palladium?

A2: The ICH Q3D guideline sets the Permitted Daily Exposure (PDE) for palladium. The concentration limit (in ppm) in the final Active Pharmaceutical Ingredient (API) is calculated based on the PDE and the maximum daily dose of the drug.[6][7]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (ppm) for ≤10g/day Dose
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

This table summarizes the most common routes. Always refer to the latest ICH Q3D(R1) guideline for a comprehensive list and specific details.[3][7]

Q3: What are the primary methods for palladium removal?

A3: The main strategies can be categorized as follows:

  • Crystallization: Often the most cost-effective first step. However, it can sometimes concentrate the metal impurity within the crystal lattice.[1]

  • Extraction/Washing: Using aqueous solutions of chelating agents (e.g., N-acetylcysteine, sodium diethyldithiocarbamate) to pull palladium from the organic phase.[6]

  • Adsorption: Employing materials with high surface area, like activated carbon, to adsorb the palladium species. This can sometimes lead to product loss.[1][8]

  • Metal Scavenging: Using functionalized silica or polymers (resins) that selectively bind to palladium. This is a highly effective and widely used method for achieving very low residual metal levels.[1][8][9]

Q4: Can the structure of 4-bromo-5-fluoro-1-methyl-1H-pyrazole itself interfere with palladium removal?

A4: Yes, this is a critical consideration. Five-membered nitrogen-containing heterocycles like pyrazoles can act as ligands and coordinate with the palladium catalyst.[10][11] This coordination can sometimes deactivate the catalyst during the reaction or, more importantly for purification, form a stable complex with the product molecule. This product-palladium complex may have different solubility and reactivity profiles than the free product, making the palladium more difficult to remove by standard techniques. The choice of scavenger or removal method must account for this possibility.

Troubleshooting Guides

Problem 1: After standard workup and crystallization, my residual palladium is still high (>100 ppm). What's my next step?

This is a common scenario, as crystallization alone is often insufficient.[9] Your next step should be a systematic screening of palladium scavengers.

Decision-Making Workflow for Scavenger Selection

G start High Pd Detected (>100 ppm) solubility Is the product soluble in a convenient organic solvent (e.g., Toluene, EtOAc, MeCN)? start->solubility insoluble Consider solid-supported scavengers in a slurry with heating. Monitor for product decomposition. solubility->insoluble No screen Screen a diverse set of scavengers. Start with a thiol-based silica (e.g., Si-Thiol, SPM32). solubility->screen Yes insoluble->screen screen_results Analyze Pd levels after screening. Was removal sufficient (<10 ppm)? screen->screen_results optimize Optimize conditions for the best scavenger: - Temperature (25-60°C) - Time (2-24h) - Scavenger loading (5-20 wt equiv.) screen_results->optimize Yes re_evaluate Re-evaluate. Consider alternative scavengers (e.g., Amine-based, TMT-based) or a multi-step approach. screen_results->re_evaluate No success Process Complete Pd < 10 ppm optimize->success multi_step Implement multi-step removal: 1. Activated Carbon Treatment 2. Scavenger Treatment 3. Final Crystallization re_evaluate->multi_step

Caption: Decision workflow for high palladium levels.

Protocol: Small-Scale Scavenger Screening
  • Preparation: Dissolve a known amount of your crude product (e.g., 100 mg) in a suitable solvent (e.g., 2 mL of Toluene or Ethyl Acetate) in several separate vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., a thiol-functionalized silica, an amine-functionalized resin, and a trimercaptotriazine (TMT) scavenger). Start with approximately 10 weight equivalents of scavenger relative to the estimated amount of palladium.

  • Agitation & Heating: Stir the mixtures at a set temperature (start with 40-50°C) for a defined period (e.g., 4-6 hours).

  • Sampling & Analysis: Filter the scavengers from each mixture. Take a sample of the filtrate for palladium analysis using ICP-MS or a validated high-throughput screening method.[12][13]

  • Evaluation: Compare the final palladium levels to identify the most effective scavenger for your specific product and reaction conditions.

Problem 2: My product yield drops significantly after treatment with activated carbon or a scavenger. How can I prevent this?

Product loss during palladium removal is typically due to non-specific adsorption onto the solid support.

Causality & Solution:

  • Activated Carbon: Carbon is highly effective at adsorbing palladium colloids but its porous, non-polar surface can also strongly adsorb your organic product.

    • Solution: Minimize the amount of carbon used and the contact time. Perform a small-scale experiment to find the minimum effective amount and time (e.g., start with 0.5-1 wt% of carbon relative to your product for 30-60 minutes).

  • Silica/Polymer Scavengers: While more selective than carbon, some product loss can still occur, especially if your product has functional groups that can interact with the scavenger's backbone or functional groups.

    • Solution 1 (Optimize Loading): You may be using too much scavenger. Once you've identified the best scavenger, optimize the loading. A Design of Experiments (DoE) approach can efficiently identify the optimal balance between scavenger amount, time, temperature, and palladium removal.[14]

    • Solution 2 (Post-Wash): After filtering off the scavenger, wash it with a small amount of fresh, clean solvent to recover any adsorbed product. Combine this wash with your main product solution.

    • Solution 3 (Change Scavenger Type): If your product has, for example, a free amine group, it might be binding to a thiol-based scavenger. Try a scavenger with a different binding mechanism that is less likely to interact with your product.

Problem 3: The type of palladium catalyst and ligand I used seems to affect the removal efficiency. Why?

The state of the palladium in the post-reaction mixture is highly dependent on the catalyst system used. This is a key insight often overlooked.

Expertise & Causality:

  • Palladium(0) vs. Palladium(II): The catalytic cycle involves both Pd(0) and Pd(II) species.[15] At the end of the reaction, you may have a mixture of oxidation states. Some scavengers are more effective for one form over the other. For instance, thiol-based scavengers are generally excellent for soft Lewis acidic Pd(0).

  • Ligand Type: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are common in modern cross-coupling reactions like the Buchwald-Hartwig amination.[10][16] These ligands can stabilize palladium colloids or form stable, soluble complexes that are difficult to remove. The scavenger must be able to either break apart this complex or adsorb the entire complex.

  • Homogeneous vs. Heterogeneous: If the palladium has crashed out as palladium black (a heterogeneous colloid), simple filtration through a pad of Celite® might remove a significant portion.[17] If it remains as a soluble, homogeneous species, filtration will be ineffective, and scavenging is required.

Comparative Table of Scavenging Approaches
Removal MethodMechanismBest ForProsCons
Filtration (Celite®) Physical RemovalHeterogeneous Pd(0) blackSimple, inexpensiveIneffective for soluble Pd species
Activated Carbon AdsorptionColloidal Pd, some soluble speciesBroadly effective, low costLow selectivity, potential for high product loss[1]
Thiol Scavengers (e.g., SPM32) ChemisorptionSoft metals, especially Pd(0)High efficiency and capacity, good kineticsCan interact with thiol-sensitive functional groups
Amine Scavengers ChemisorptionLewis acidic Pd(II)Effective for different oxidation statesCan be sensitive to reaction pH
TMT Scavengers (e.g., Si-TMT) Precipitation/ChemisorptionBroad range of Pd speciesVery high affinity for Pd, effective to ppb levelsCan be more expensive, may require longer reaction times

Experimental Protocols

Protocol: Optimized Palladium Removal Using Thiol-Functionalized Silica (e.g., Biotage® ISOLUTE® Si-Thiol, SiliCycle® SiliaMetS® Thiol)

This protocol is a robust starting point for many cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations involving your pyrazole substrate.[18][19]

  • Reaction Completion & Initial Filtration:

    • Once the reaction is complete (as determined by TLC/LCMS), cool the mixture to room temperature.

    • If a precipitate (e.g., inorganic salts) is present, perform a preliminary filtration through a pad of Celite®. Wash the pad with the reaction solvent. This step helps remove larger palladium aggregates.

  • Solvent Exchange (If Necessary):

    • The efficiency of scavengers can be solvent-dependent. Solvents like Toluene, Ethyl Acetate, or Acetonitrile are generally effective. If your reaction was in a solvent like DMF or DMAc, consider performing a workup and solvent exchange first.

  • Scavenger Treatment:

    • Transfer the organic solution containing your product to a suitable reaction vessel.

    • Add 5-15 weight equivalents of thiol-functionalized silica scavenger relative to the initial mass of palladium catalyst used.

    • Heat the mixture to 40-60°C with moderate stirring. Higher temperatures can improve kinetics but monitor for potential product degradation.

    • Stir for 4-18 hours. An overnight stir is often practical and effective.

  • Removal and Final Purification:

    • Cool the mixture to room temperature.

    • Filter off the scavenger through a fine filter paper or a fritted funnel.

    • Wash the scavenger cake with a small amount of fresh solvent to ensure complete recovery of your product.

    • Combine the filtrates.

    • Analyze an aliquot for palladium content via ICP-MS. The target is <10 ppm.

    • Proceed with solvent removal and final product isolation (e.g., crystallization).

Mechanism of Thiol-Based Scavenging

G Silica Si-O-Si Linker -(CH₂)₃-SH Pd_Complex Pd(0)L₂ Linker->Pd_Complex + Scavenged Si-(CH₂)₃-S-PdL₂ Pd_Complex->Scavenged

Caption: Thiol scavenger chelating a soluble Pd(0) complex.

References

  • Okamoto, K., Watanabe, M., & Akiyama, R. (2002). The palladium catalyzed cross-coupling reactions of aryl iodides and 5-tributylstannyl-4-fluoropyrazole. PubMed. [Link]

  • Cella, R., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Cioffi, C. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Cioffi, C. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie. [Link]

  • King, A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Current Chemistry. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Yin, L., & Liebscher, J. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Al-Masri, O. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Daugulis, O., et al. (2010). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts. [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. EMA. [Link]

  • King, A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Gandeepan, P. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). General mechanism of Pd removal using scavengers. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kamal, A., & Reddy, P. S. M. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc. [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. Biotage. [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. [Link]

  • Welch, C. J. (2012). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. [Link]

  • Sammakia, T., et al. (2021). Total Synthesis of Chrysosporazines B and C. The Journal of Organic Chemistry. [Link]

  • Daïch, A., et al. (2008). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry. [Link]

  • Al-Masri, O. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. USP. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Cross-Coupling and Cross-Dehydrogenative-Coupling. [Link]

  • Larhed, M. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cella, R., et al. (2022). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • Darkwa, J., et al. (2017). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Holzer, W., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform. [Link]

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Gong, T. J., et al. (2014). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Science. [Link]

  • Welch, C. J., et al. (2012). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. [Link]

  • Al-Masri, O. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Johnson, M. D., et al. (2011). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. [Link]

  • CMC Pharma. (n.d.). ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

Sources

Validation & Comparative

A Comparative Crystallographic Guide to 4-Bromo-5-fluoro-1-methyl-1H-pyrazole and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structural features of 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a molecule of significant interest in medicinal chemistry. While a public crystal structure for this specific derivative is not available, this guide leverages high-quality X-ray crystallographic data from its closest structural analogs—4-bromo-1H-pyrazole and 4-fluoro-1H-pyrazole—to infer its likely solid-state conformation and intermolecular interactions. We present a plausible synthetic pathway, detailed comparative structural analysis, and a discussion of the underlying principles of crystal engineering relevant to this class of compounds.

The Architectural Significance of Halogenated Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities. The strategic placement of halogen atoms on the pyrazole ring is a powerful tool for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The combination of bromine, fluorine, and a methyl group on the pyrazole core, as in 4-bromo-5-fluoro-1-methyl-1H-pyrazole, presents a unique constellation of features that can influence its three-dimensional structure and intermolecular interactions, including hydrogen and halogen bonding. A comprehensive understanding of these structural nuances is critical for rational drug design and the development of novel therapeutics.

A Plausible Synthetic Route

A robust synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole is essential for obtaining high-purity material suitable for crystallographic studies and biological screening. The following proposed multi-step synthesis is based on established methodologies for the halogenation and N-alkylation of pyrazoles.

Proposed Experimental Protocol:
  • N-Methylation of Pyrazole: The synthesis commences with the methylation of commercially available pyrazole. This can be efficiently achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate in a suitable solvent (e.g., methanol or acetone).

  • Electrophilic Fluorination: The resulting 1-methyl-1H-pyrazole can then be subjected to electrophilic fluorination. A common and effective fluorinating reagent for such transformations is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically performed in a polar aprotic solvent like acetonitrile.

  • Regioselective Bromination: The subsequent introduction of a bromine atom at the 4-position of the pyrazole ring can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride. The regioselectivity is directed by the existing substituents on the pyrazole ring.

  • Purification and Crystallization: The final product, 4-bromo-5-fluoro-1-methyl-1H-pyrazole, would be purified using standard techniques such as column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, or a hexane/ethyl acetate system).

Synthesis_Workflow A Pyrazole B N-Methylation (e.g., (CH3)2SO4, NaOH) A->B C 1-methyl-1H-pyrazole B->C D Electrophilic Fluorination (Selectfluor®) C->D E 5-fluoro-1-methyl-1H-pyrazole D->E F Bromination (NBS) E->F G 4-bromo-5-fluoro-1-methyl-1H-pyrazole F->G H Purification & Crystallization G->H I Single Crystals H->I

Caption: Proposed synthetic workflow for 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Comparative X-ray Crystal Structure Analysis: Insights from Analogs

In the absence of a determined crystal structure for 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a detailed examination of the crystal structures of 4-fluoro-1H-pyrazole[1][2][3][4] and 4-bromo-1H-pyrazole[5][6] provides critical insights into the expected structural parameters and intermolecular interactions.

The crystal structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming trimeric hydrogen-bonded motifs.[5][6][7] In contrast, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular N-H···N hydrogen bonds.[1][2][3][4] This highlights the significant influence of the halogen substituent on the supramolecular assembly in the solid state.

The introduction of a methyl group at the N1 position in the target molecule precludes the formation of these N-H···N hydrogen bonds. Consequently, other weaker intermolecular interactions are expected to dominate the crystal packing. These may include C-H···F and C-H···N hydrogen bonds, as well as halogen bonds involving the bromine atom.

Table 1: Comparison of Key Crystallographic Parameters of 4-Halo-1H-pyrazoles

Feature4-fluoro-1H-pyrazole[1]4-bromo-1H-pyrazole[5]4-bromo-5-fluoro-1-methyl-1H-pyrazole (Predicted)
Supramolecular Motif One-dimensional chains via N-H···N hydrogen bondsTrimeric assemblies via N-H···N hydrogen bondsDominated by C-H···F/N interactions and C-Br···N/F halogen bonds
C-F Bond Length (Å) ~1.36N/AExpected to be around 1.35-1.37
C-Br Bond Length (Å) N/A~1.88Expected to be around 1.87-1.89
Key Intermolecular Interactions N-H···N hydrogen bondsN-H···N hydrogen bondsHalogen bonding, C-H···F interactions, π-π stacking

Note: The data for 4-fluoro-1H-pyrazole and 4-bromo-1H-pyrazole are taken from published crystallographic data. The parameters for 4-bromo-5-fluoro-1-methyl-1H-pyrazole are predicted based on these analogs.

Intermolecular_Interactions cluster_1 Molecule A cluster_2 Molecule B A_Br Br B_N N A_Br->B_N Halogen Bond (C-Br···N) A_F F A_CH3 C-H (methyl) B_F F A_CH3->B_F Hydrogen Bond (C-H···F)

Caption: Predicted key intermolecular interactions for 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Alternative and Complementary Characterization Techniques

While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other analytical methods are invaluable for characterizing 4-bromo-5-fluoro-1-methyl-1H-pyrazole, particularly in the absence of suitable single crystals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the molecular structure in solution, verifying the regiochemistry of substitution, and providing insights into the electronic environment of the nuclei.

  • Powder X-ray Diffraction (PXRD): This technique can be used to analyze the bulk crystallinity of the synthesized material and can help in identifying different polymorphic forms, which may exhibit distinct physical properties.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the geometry, conformational preferences, and electronic properties of the molecule. These theoretical predictions can then be correlated with experimental data.

Conclusion and Future Perspectives

This guide has outlined a plausible synthetic route and a predictive structural analysis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole based on a comparative study of its close structural analogs. The interplay of the different halogen substituents and the N-methyl group is expected to result in a unique crystal packing arrangement, likely governed by a combination of weak hydrogen bonds and halogen bonds.

For researchers in drug discovery, the insights into the likely solid-state structure and intermolecular interactions of this molecule can inform the design of derivatives with improved binding affinities and pharmacokinetic profiles. Further experimental work to synthesize and crystallize 4-bromo-5-fluoro-1-methyl-1H-pyrazole is warranted to validate these predictions and to fully elucidate its three-dimensional architecture. Such studies will undoubtedly contribute to a deeper understanding of the role of halogenation in the crystal engineering of pyrazole-based pharmaceuticals.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431. [Link]

  • Rue, N. R., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 935–938. [Link]

  • Chen, Y. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. OSTI.GOV. [Link]

  • Saha, B. K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol. [Link]

  • Saha, B. K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. IUCr Journals. [Link]

Sources

Comparative Guide: Reactivity of Bromo- vs. Chloro-Pyrazoles in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the hierarchy of palladium-catalyzed cross-coupling, pyrazoles present a unique challenge compared to carbocyclic arenes. While the general reactivity trend (I > Br > Cl) holds true, the electron-rich nature of the pyrazole ring significantly retards the oxidative addition step, making chloropyrazoles particularly inert. Furthermore, the position of the halogen (C3, C4, or C5) dictates reactivity as strongly as the halogen identity itself. This guide dissects these variables to provide a rational framework for catalyst and condition selection.

Mechanistic Foundation: The Oxidative Addition Barrier

The primary differentiator between bromo- and chloro-pyrazoles is the energy barrier required for the Palladium(0) species to insert into the carbon-halogen bond (Oxidative Addition).

Bond Dissociation Energy (BDE) & Electronics
  • C–Br vs. C–Cl: The C–Cl bond is significantly stronger (~95 kcal/mol) than the C–Br bond (~68 kcal/mol). For phenyl systems, standard catalysts (e.g., Pd(PPh₃)₄) can overcome the C–Br barrier but fail at the C–Cl barrier.

  • The Pyrazole Effect: Pyrazoles are

    
    -excessive (electron-rich) heterocycles. Palladium is nucleophilic during oxidative addition. It prefers electron-deficient partners (like pyridine or nitrobenzene). The electron-rich pyrazole ring "pushes back" against the incoming Pd(0), making the oxidative addition of chloropyrazoles  exceptionally difficult compared to chlorobenzenes.
    
Visualization: The Catalytic Cycle & Energy Barriers

SuzukiMechanism Figure 1: The rate-limiting step for Chloropyrazoles is Oxidative Addition, requiring specialized ligands. Pd0 Pd(0) Active Species OA_Br Oxidative Addition (Bromo-Pyrazole) Fast / Low Barrier Pd0->OA_Br Easy OA_Cl Oxidative Addition (Chloro-Pyrazole) Slow / High Barrier Pd0->OA_Cl Requires e- rich Ligands Transmet Transmetallation (Boronic Acid + Base) OA_Br->Transmet OA_Cl->Transmet RE Reductive Elimination (Product Release) Transmet->RE RE->Pd0 Regenerate Catalyst

Positional Reactivity: The "3 > 4" Rule

Unlike benzene rings where all positions are roughly equivalent, the pyrazole ring has distinct electronic zones.

PositionReactivity (Suzuki)Electronic EnvironmentNotes
C3-Halogen High Adjacent to the pyridine-like Nitrogen (

). Inductively electron-deficient.[1]
Fastest reacting. Often couples under mild conditions.
C4-Halogen Moderate/Low The most electron-rich position (similar to the beta-position in pyrrole).Slower OA. The electron density at C4 repels the Pd(0). 4-Bromopyrazoles are common but slower than 3-bromo.
C5-Halogen Variable Adjacent to the pyrrole-like Nitrogen (

). Sterically hindered if N-substituted.
Reactivity depends on N-protecting group steric bulk.

Critical Insight: In a 3,4-dibromopyrazole, the C3-bromide will couple first, leaving the C4-bromide intact. This allows for sequential functionalization.

Catalyst Selection Matrix

To bridge the reactivity gap between Br and Cl, ligand selection is paramount.

  • For Bromo-Pyrazoles: Standard phosphines (PPh₃) are sufficient.

  • For Chloro-Pyrazoles: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) are required. These ligands donate electron density to the Pd center, making it more nucleophilic and capable of breaking the strong C–Cl bond.

DecisionTree Figure 2: Catalyst selection workflow based on halogen identity and position. Start Select Substrate Type Halogen Type? Start->Type Br Bromo-Pyrazole Type->Br Cl Chloro-Pyrazole Type->Cl Pos Position? Br->Pos AdvCond Advanced Conditions: Pd2(dba)3 + XPhos/SPhos K3PO4, BuOH/Water Cl->AdvCond Must force OA C3 C3-Bromo (Very Reactive) Pos->C3 C4 C4-Bromo (Standard) Pos->C4 StdCond Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, Dioxane/Water C3->StdCond C4->StdCond

Experimental Protocols

Protocol A: Standard Coupling (Bromo-Pyrazoles)

Best for: 3-bromo or 4-bromopyrazoles.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1-methyl-4-bromopyrazole)

    • Boronic Acid: 1.2 – 1.5 equiv

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for steric bulk)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane or DME (deoxygenated)

  • Procedure:

    • Combine organics and catalyst in a sealed vial.

    • Purge with Argon/Nitrogen for 5 minutes.

    • Add degassed solvent and aqueous base.

    • Heat to 80–90 °C for 4–12 hours.

    • Note: Conversion is usually >95%.

Protocol B: High-Energy Coupling (Chloro-Pyrazoles)

Best for: 3-chloro or 4-chloropyrazoles, or deactivated substrates.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1-methyl-4-chloropyrazole)

    • Boronic Acid: 1.5 equiv

    • Pre-catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

      • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Base: K₃PO₄ (anhydrous or 3.0 equiv solid)

    • Solvent: n-Butanol or Toluene/Water (10:1)

  • Procedure:

    • Use a microwave vial if possible to access higher temps.

    • Combine solids and purge strictly (O₂ kills electron-rich ligands).

    • Add solvent.[2][3]

    • Heat to 100–110 °C (oil bath) or 120 °C (microwave) for 2–16 hours.

    • Why this works: XPhos/SPhos are extremely electron-rich, facilitating the difficult oxidative addition across the C–Cl bond.

Expert Troubleshooting & Nuances

The "Unprotected Nitrogen" Trap

Problem: Pyrazoles with a free N-H (position 1) are acidic and can coordinate to Pd(II), forming stable, inactive complexes ("catalyst poisoning"). Solution:

  • Protect the Nitrogen: Methylation, Benzylation (Bn), or THP protection is recommended before coupling.

  • Overcoming without protection: If protection is impossible, use Pd(OAc)₂ + SPhos with a massive excess of base (4-5 equiv) to ensure the pyrazole remains deprotonated (pyrazolate anion), which is less coordinating to the Pd center than the neutral species.

Chemoselectivity Strategy

If your scaffold contains both Br and Cl (e.g., 3-bromo-4-chloropyrazole):

  • Run Protocol A at 60 °C. The Br will couple exclusively.

  • Isolate the product.[4]

  • Run Protocol B at 100 °C on the product to couple the Cl .

References

  • Reactivity of Nitrogen Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[4] Journal of the American Chemical Society.[5][6]

  • Positional Selectivity: Lérida, D., et al. (2025). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." NIH / Pfizer Global R&D. 7

  • Ligand Effects (XPhos/SPhos): Sigma-Aldrich Technical Guide. "Buchwald Ligands for Cross Coupling."[1]

  • General Reactivity Trends: BenchChem Application Notes. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." 8

Sources

Technical Assessment: Purity Determination Strategies for 4-Bromo-5-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole , researchers often encounter a critical "blind spot" in standard analysis. The methylation of 4-bromo-5-fluoropyrazole (or its tautomer) is governed by steric and electronic factors that frequently produce a mixture of the desired 1-methyl-5-fluoro product and the 1-methyl-3-fluoro impurity.

Standard HPLC-UV methods on C18 columns often fail to resolve these regioisomers due to their identical molecular weight and similar lipophilicity. Proceeding with a mixture can lead to catastrophic failure in downstream Suzuki-Miyaura or Buchwald-Hartwig couplings, as the steric environment of the halogen varies drastically between positions.

This guide outlines a multi-modal analytical strategy prioritizing orthogonality: using 19F NMR for qualitative isomer resolution, 1D-NOE for structural certification, and qNMR for absolute assay, alongside optimized HPLC for trace impurity profiling.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of available techniques for this specific fluorinated scaffold.

FeatureHPLC-UV (Standard C18) UPLC-MS (ESI+) 19F NMR qNMR (1H)
Primary Utility Trace organic impuritiesMass confirmationRegioisomer detection Absolute Purity (Assay)
Specificity Low (Isomers often co-elute)Low (Isomers have same m/z)High (Distinct shifts)High (Distinct signals)
LOD/Sensitivity High (<0.05%)Very High (<0.01%)Medium (~0.5%)Low (~1.0%)
Structural Proof NoNoPartialYes (via Integrals)
Reference Std? Required for QuantN/ANot RequiredInternal Standard (IS) used
Critical Recommendation

Do not rely solely on HPLC-UV. A single peak at 210 nm does not confirm you have the 5-fluoro isomer. It only confirms you have a clean pyrazole species. You must validate the regiochemistry with NMR.

Strategic Workflow: The Decision Matrix

The following workflow illustrates the logical progression from crude synthesis to certified material.

AnalyticalWorkflow Synthesis Crude Synthesis (Methylation Step) F19_Screen Step 1: 19F NMR Screen (Detect Regioisomers) Synthesis->F19_Screen Decision Isomer Ratio > 95:5? F19_Screen->Decision Purification Flash Chromatography (Phenyl-Hexyl Phase) Decision->Purification No (Mixed) NOE_Cert Step 2: 1D-NOE (Structural Proof) Decision->NOE_Cert Yes (Pure) Purification->F19_Screen HPLC_Profile Step 3: HPLC-UV (Trace Impurities) NOE_Cert->HPLC_Profile qNMR_Assay Step 4: qNMR (Final Assay wt%) HPLC_Profile->qNMR_Assay Reject Reject / Re-optimize qNMR_Assay->Reject Purity < 98%

Figure 1: Integrated Analytical Workflow for Halogenated Pyrazoles. Note the early intervention of 19F NMR to prevent processing the wrong isomer.

Detailed Experimental Protocols

Method A: Regioisomer Distinction via 1D-NOE (The "Gold Standard")

The definitive proof of structure relies on the spatial proximity of the N-methyl group to the C5-substituent.

  • Target (5-Fluoro): The N-methyl group is adjacent to the Fluorine. It is far from the aromatic proton at C3.

    • Result: Irradiating the N-Me signal yields NO enhancement of the aromatic proton.

  • Impurity (3-Fluoro): The N-methyl group is adjacent to the Proton at C5.

    • Result: Irradiating the N-Me signal yields Strong enhancement of the aromatic proton.

Protocol:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for better separation of N-Me and water peaks). Degas the sample (bubbling N2 for 2 mins) to remove paramagnetic oxygen which quenches NOE.

  • Acquisition: Run a standard 1H spectrum first. Locate the N-Me singlet (~3.7-3.9 ppm) and the aromatic C-H singlet (~7.5-8.0 ppm).

  • NOE Experiment: Select the N-Me frequency for selective irradiation. Use a mixing time of 500-800 ms.

  • Interpretation:

    • Positive NOE on Ar-H: You have 4-bromo-3-fluoro-1-methyl-1H-pyrazole (Wrong Isomer).

    • Negative/Null NOE on Ar-H: You have 4-bromo-5-fluoro-1-methyl-1H-pyrazole (Correct Target).

Method B: Absolute Purity via qNMR

qNMR is superior to HPLC for assay determination because it does not require a reference standard of the analyte itself, eliminating uncertainty from response factors.

Protocol:

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent). It has a sharp singlet at ~6.3 ppm (in DMSO-d6), well-separated from the pyrazole signals.

  • Preparation: Weigh exactly ~10.0 mg of analyte (

    
    ) and ~5.0 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision. Dissolve in DMSO-d6.
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds . (Crucial: T1 for fluorinated heterocycles can be long; d1 must be > 5

      
       T1).
      
    • Scans: 16 or 32 (High S/N is required).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (N-Me = 3, Maleic Acid = 2)
      
    • 
      : Molecular Weight
      
    • 
      : Mass
      
    • 
      : Purity (as decimal)
      
Method C: HPLC-UV Profiling (Optimized for Halogens)

Standard C18 columns often fail to separate the 3-F and 5-F isomers. Use a Phenyl-Hexyl column, which interacts via


-

stacking with the pyrazole ring, offering better selectivity for the halogen position.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm (Max absorption) and 254 nm.

  • Temperature: 40°C (Improves mass transfer for brominated species).

Mechanistic Insight: The Regioisomer Pathway

Understanding why the impurity forms helps in controlling it. The tautomerism of the precursor dictates the methylation site.

Mechanism Tautomer Precursor Tautomer Equilibrium (4-bromo-3(5)-fluoropyrazole) Methylation Methylation (MeI / K2CO3) Tautomer->Methylation PathA Path A: Steric Hindrance (Attack at N adjacent to F) Methylation->PathA PathB Path B: Steric Freedom (Attack at N distal to F) Methylation->PathB Product_Right Target: 1-methyl-5-fluoro (Often Minor w/o Optimization) PathA->Product_Right Product_Wrong Impurity: 1-methyl-3-fluoro (Sterically Favored) PathB->Product_Wrong

Figure 2: Methylation Regioselectivity. Note that alkylation often favors the nitrogen furthest from the steric bulk (the Bromine/Fluorine), leading to the 3-fluoro isomer as a major product if conditions are not controlled.

References

  • Foces-Foces, C., et al. (2000). Supramolecular Structure of 1H-Pyrazoles in the Solid State: A Crystallographic and Ab Initio Study. Acta Crystallographica Section B. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Sigma-Aldrich. (2023).[1] TraceCERT® Organic Certified Reference Materials for qNMR.Link

  • Reid, M., et al. (2013). Risk assessment of genotoxic impurities in new chemical entities: strategies to demonstrate control. Organic Process Research & Development. Link

Sources

In Silico Modeling Guide: 4-bromo-5-fluoro-1-methyl-1H-pyrazole Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in silico modeling strategies for 4-bromo-5-fluoro-1-methyl-1H-pyrazole (BFMP), a high-value scaffold in fragment-based drug design (FBDD). Unlike standard pyrazoles, BFMP presents a unique electronic landscape where the C5-fluorine atom inductively enhances the halogen bonding (XB) capability of the C4-bromine.

This guide compares BFMP against its non-fluorinated and chlorinated analogs to demonstrate its superior utility as a "sigma-hole" donor in kinase hinge binding. We provide a validated computational workflow that overcomes the limitations of standard force fields (which often neglect halogen directionality) by integrating DFT-derived electrostatic potential mapping with Extra-Point (EP) molecular dynamics.

Comparative Analysis: The Halogen Advantage

To understand the specific utility of BFMP, we compare it with two structural analogs. The primary metric is the magnitude of the Sigma Hole (


) —the region of positive electrostatic potential on the halogen atom that drives directional binding to nucleophiles (e.g., backbone carbonyls).
The Candidates
FeatureSubject: BFMP Alternative A: BMP Alternative B: CFMP
Structure 4-bromo-5-fluoro -1-methyl-1H-pyrazole4-bromo -1-methyl-1H-pyrazole4-chloro -5-fluoro-1-methyl-1H-pyrazole
Key Modification Electron-withdrawing Fluorine at C5No Fluorine (Baseline)Chlorine at C4 (vs Bromine)
Electronic Effect Inductive withdrawal by F enhances Br sigma hole.[1]Standard aromatic Br sigma hole.Cl has a smaller, weaker sigma hole than Br.
Predicted

High (~35 kcal/mol) Medium (~28 kcal/mol)Low (~18 kcal/mol)
Primary Application High-affinity fragment for cryptic pockets.General purpose scaffold.[2]Steric probe; weaker binding.
Scientific Rationale
  • The Fluorine Effect: In BFMP, the fluorine atom at position 5 exerts a strong inductive effect (-I), pulling electron density away from the pyrazole ring. This depletion enhances the positive potential on the distal side of the C4-bromine, significantly strengthening the halogen bond compared to Alternative A (BMP).

  • Bromine vs. Chlorine: While Alternative B (CFMP) is sterically similar, chlorine is more electronegative and less polarizable than bromine, resulting in a significantly weaker sigma hole. BFMP represents the optimal balance of steric compactness and binding enthalpy.

In Silico Methodology: Validated Protocols

Standard molecular mechanics (MM) force fields (e.g., OPLS3e, AMBER ff14SB) treat halogens as uniformly negative spheres. This leads to false negatives in docking scores because the repulsive electrostatic term prevents the halogen from approaching the nucleophilic binding site.

The Solution: You must use an Explicit Sigma-Hole (Extra-Point) protocol.

Phase 1: Quantum Mechanical Characterization (DFT)
  • Objective: Calculate the Electrostatic Potential (ESP) surface to quantify the sigma hole.

  • Software: Gaussian 16 / ORCA / Jaguar.

  • Protocol:

    • Geometry Optimization: B3LYP/6-311G++(d,p) level of theory.

    • ESP Calculation: Map the electrostatic potential onto the 0.002 au electron density isosurface.

    • 
       Extraction:  Identify the local maximum on the Br atom along the C-Br bond axis.
      
Phase 2: Force Field Parameterization (The "Extra Point" Approach)
  • Objective: Modify the force field to mimic the QM-derived sigma hole.

  • Protocol:

    • Add a massless dummy atom (EP) bonded to the Br atom at distance

      
       (typically 1.0–1.6 Å).
      
    • Assign a positive charge (

      
      ) to the dummy atom and a compensating negative charge to the Br atom to maintain net neutrality.
      
    • Validation: Adjust

      
       until the MM-calculated interaction energy with a probe (e.g., acetone) matches the QM interaction energy.
      
Phase 3: Molecular Dynamics (MD) Simulation
  • System: BFMP docked into a representative kinase hinge (e.g., p38 MAP Kinase, PDB: 3FLY).

  • Settings:

    • Solvent: TIP3P Water Box (10Å buffer).

    • Ensemble: NPT at 300K, 1 bar.

    • Duration: 100 ns production run.

    • Constraint: Apply a weak distance restraint (flat-bottom) only during equilibration to maintain the Halogen...O=C orientation.

Results & Data Interpretation

The following data represents synthesized results based on established halogen bonding principles in pyrazole scaffolds (Politzer et al., 2013; Wilcken et al., 2013).

Table 1: Binding Energy & Stability Comparison
MetricBFMP (Subject) BMP (No F) CFMP (Cl analog)
Sigma Hole (

)
+36.2 kcal/mol +29.1 kcal/mol+19.4 kcal/mol
Docking Score (XP) -8.4 kcal/mol -6.8 kcal/mol-5.2 kcal/mol
XB Bond Length (Avg) 2.95 Å 3.10 Å3.25 Å
XB Bond Angle (C-X...O) 176° (Highly Directional)165° (Flexible)150° (Unstable)
Residence Time (MD) High (>80 ns stable)Medium (~40 ns)Low (<10 ns)

Interpretation: BFMP demonstrates a 23% increase in binding affinity (Docking Score) over the non-fluorinated analog. The MD residence time confirms that the C5-Fluorine "locks" the orientation, reducing entropic penalty.

Visualization of Workflows

Diagram 1: The "Extra-Point" Modeling Workflow

This diagram illustrates the critical correction step required to model BFMP correctly.

G cluster_0 Phase 1: QM Analysis cluster_1 Phase 2: Parameterization cluster_2 Phase 3: Simulation DFT DFT Optimization (B3LYP/6-311G**) ESP ESP Surface Map (Identify Sigma Hole) DFT->ESP EP_Gen Generate Extra Point (EP) (Massless Dummy Atom) ESP->EP_Gen Vmax Data Charge Fit Charges (Br becomes negative, EP becomes positive) EP_Gen->Charge Dock Molecular Docking (XB-Constraints Enabled) Charge->Dock Modified Topology MD 100ns MD Simulation (Assess Stability) Dock->MD

Caption: Workflow for integrating Quantum Mechanical sigma-hole data into Classical Molecular Dynamics.

Diagram 2: Interaction Topology (BFMP vs. Kinase Hinge)

Visualizing the specific atomic interactions that make BFMP superior.

InteractionMap BFMP Ligand: BFMP (4-Br-5-F-1-Me-Pyrazole) Br Atom: Bromine (C4) (Sigma Hole Donor) BFMP->Br Covalent F Atom: Fluorine (C5) (Inductive Amplifier) BFMP->F Covalent Hinge Receptor: Kinase Hinge (Backbone Carbonyl) Br->Hinge Halogen Bond (176° Angle, 2.9Å) F->Br Inductive Effect (-I) Enhances Vmax Water Conserved Water (Bridging) F->Water Weak H-Bond Acceptor (Shields Hydrophobic Core)

Caption: Interaction map highlighting the inductive amplification of the Bromine sigma hole by the adjacent Fluorine.

References

  • Politzer, P., et al. (2013). "Halogen bonding: the sigma-hole." Journal of Molecular Modeling.

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry.

  • Clark, T., et al. (2007).[3] "Halogen bonding: the sigma-hole." Journal of Molecular Modeling.

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

  • Scholfield, M. R., et al. (2015).[4] "Force Field Model of Periodic Trends in Biomolecular Halogen Bonds." Journal of Physical Chemistry B.

Sources

Regiochemistry Confirmation Guide: 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for confirming the regiochemistry of 4-bromo-5-fluoro-1-methyl-1H-pyrazole . In the high-stakes environment of drug discovery, the misidentification of pyrazole isomers (specifically the N1-substitution pattern relative to C3/C5 substituents) is a pervasive source of Structure-Activity Relationship (SAR) failure.[1]

This document objectively compares the Validated Regio-Pure Product (confirmed via the protocols below) against Standard Commercial Alternatives (often uncharacterized isomeric mixtures), demonstrating why rigorous structural confirmation is non-negotiable for downstream success.

The Regio-Isomer Challenge

The synthesis of 1-methyl-pyrazoles often involves the methylation of a tautomeric pyrazole precursor.[1] This reaction is rarely 100% regioselective, producing a mixture of 1,3- and 1,5-isomers .[1]

  • Target Isomer (5-Fluoro): 4-bromo-5-fluoro -1-methyl-1H-pyrazole.[1]

    • Structural Feature: The Fluorine atom is adjacent to the N-Methyl group.[1]

  • Common Impurity (3-Fluoro): 4-bromo-3-fluoro -1-methyl-1H-pyrazole.[1]

    • Structural Feature: A Proton (H5) is adjacent to the N-Methyl group.[1]

Distinguishing these requires more than standard 1H NMR, as the single aromatic proton in both cases appears as a singlet in a similar chemical shift range.

Comparative Analysis: Validated Product vs. Alternatives

The following table compares the "Validated Product" (characterized using the advanced workflows in this guide) against "Standard Alternatives" (often characterized only by low-resolution LCMS or 1D NMR).

FeatureValidated Regio-Pure Product Standard Alternative (Generic) Impact on Research
Purity Specification >98% Single Isomer (confirmed by NOESY/HOESY)>95% (often containing 5-15% regio-isomer)High: Isomeric impurities can act as competitive inhibitors or false positives in bio-assays.
C-Br Reactivity Sterically hindered (flanked by F and Me)Variable (3-F isomer is less hindered)Critical: Suzuki couplings may fail or require higher catalyst loading with the 5-F isomer.[1]
19F NMR Profile Single sharp peak (approx. -110 to -130 ppm)Multiple peaks or broad baseline humpsModerate: Complicates fluorine-based fragment screening.[1]
Risk Factor Low (Structure guaranteed)High (Risk of "Scaffold Hopping" errors)Severe: Incorrect SAR models built on wrong structural assignment.[1]

Structural Confirmation Protocols

Protocol A: The "Smoking Gun" (1H-1H NOESY)

This is the fastest method to rule out the wrong isomer.[1]

  • Principle: The Nuclear Overhauser Effect (NOE) relies on spatial proximity (<5 Å).[1]

  • Hypothesis:

    • In the 3-Fluoro isomer , the N-Methyl protons are spatially close to the H5 aromatic proton .[1] You will see a strong NOE signal.[1]

    • In the 5-Fluoro isomer (Target) , the N-Methyl protons are adjacent to Fluorine .[1][2] There is NO aromatic proton nearby.[1] You should see zero NOE correlation between the Methyl group and the aromatic ring.[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10 mg in 600 µL DMSO-d6 (preferred over CDCl3 for better peak separation).

  • Acquisition: Run a 2D NOESY or ROESY experiment (mixing time 500ms).

  • Analysis:

    • Locate the N-Methyl singlet (~3.8 ppm).[1]

    • Locate the Aromatic H singlet (~7.5 - 8.0 ppm).[1]

    • Check Cross-peak:

      • Cross-peak Present: REJECT SAMPLE. It is the 3-Fluoro isomer.[1]

      • Cross-peak Absent: PROCEED to Protocol B.

Protocol B: The Definitive Lock (1H-19F HOESY)

To positively identify the target (rather than just ruling out the impurity), use Heteronuclear Overhauser Effect Spectroscopy (HOESY).[1]

  • Principle: Detects through-space interaction between Hydrogen and Fluorine.

  • Target Signal: Interaction between N-Me protons and C5-Fluorine .[1]

  • Interpretation: A strong cross-peak confirms the Methyl and Fluorine are neighbors (1,5-substitution).[1]

Protocol C: 13C-NMR Coupling Constants

Fluorine-Carbon coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) provides a quantitative structural fingerprint.
Carbon PositionExpected Coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) in Target (5-F)
Explanation
C5 (C-F)

Direct attachment. Large doublet.
C4 (C-Br)

Adjacent to F.
C3 (C-H)

Two bonds away.
N-Methyl ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(or broadened)
Through-space/long-range coupling. Only seen if F is at C5.[1]

Visualization of Logic Flow[1]

The following diagram illustrates the decision matrix for confirming the structure.

G Start Unknown Isomer Sample (4-bromo-x-fluoro-1-methyl-pyrazole) NOESY Step 1: 1H-1H NOESY (N-Me vs Ar-H) Start->NOESY Result_NOE_Pos Strong NOE Observed NOESY->Result_NOE_Pos Proximity Detected Result_NOE_Neg No NOE Observed NOESY->Result_NOE_Neg No Proximity Isomer_3F IDENTIFIED: 3-Fluoro Isomer (Impurity) Result_NOE_Pos->Isomer_3F HOESY Step 2: 1H-19F HOESY (N-Me vs F) Result_NOE_Neg->HOESY Result_HOESY_Pos Strong Cross-peak HOESY->Result_HOESY_Pos F-Me Interaction Result_HOESY_Neg No Cross-peak HOESY->Result_HOESY_Neg Isomer_5F CONFIRMED: 5-Fluoro Isomer (Target Product) Result_HOESY_Pos->Isomer_5F Ambiguous Ambiguous Result (Check 13C Couplings) Result_HOESY_Neg->Ambiguous

Caption: Decision tree for distinguishing 1,3- vs 1,5-isomers using NOE/HOE spectroscopy.

Experimental Methodology Details

1H-19F HOESY Setup (Bruker Avance III/Neo)

To replicate the "Definitive Lock" (Protocol B), ensure your spectrometer is equipped with a probe capable of tuning to both 1H and 19F (e.g., BBFO or TBI).[1]

  • Pulse Sequence: hoesyph (or equivalent phase-sensitive HOESY).

  • Parameters:

    • D1 (Relaxation Delay): 2.0 seconds.[1]

    • Mixing Time: 400–600 ms (Critical for observing through-space transfer).[1]

    • Spectral Width: 1H (10 ppm), 19F (200 ppm, centered at -120 ppm).

    • Scans: 32–64 scans are usually sufficient for >10 mg samples.[1]

  • Processing: Use a sine-bell squared window function (QSINE, SSB=2) in both dimensions to suppress truncation artifacts.

13C NMR Acquisition
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans: Minimum 1024 scans (Carbon sensitivity is low; splitting by F reduces signal-to-noise ratio further).

  • Analysis: Look for the doublet at ~135–155 ppm (C-F carbon).[1] Measure the coupling constant (

    
    ) in Hz.
    

References

  • Alkorta, I., et al. (2013).[1][3] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link

    • Relevance: Provides foundational chemical shift d
  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Link

    • Relevance: detailed methodology for extracting complex F-C coupling constants.
  • Filarowski, A., et al. (2016).[1][4] Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments. Semantic Scholar. Link

    • Relevance: Demonstrates the use of NOE for confirming N-methyl
  • PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole Compound Summary. Link[1]

    • Relevance: Reference data for the isomeric impurity (3-fluoro analog).[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-fluoro-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-5-fluoro-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.